Product packaging for HT-2 Toxin(Cat. No.:CAS No. 26934-87-2)

HT-2 Toxin

Cat. No.: B191419
CAS No.: 26934-87-2
M. Wt: 424.5 g/mol
InChI Key: PNKLMTPXERFKEN-QTSOIFTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HT-2 Toxin is a major deacetylated metabolite of the potent mycotoxin T-2 toxin, both of which are type A trichothecene mycotoxins produced by Fusarium fungi such as F. sporotrichioides . This compound is a key subject of research in mycotoxicology due to its high toxicity and frequent co-occurrence with T-2 toxin in cereals like oats, barley, and maize . The primary mechanism of action for this compound is the inhibition of protein synthesis, which is followed by a secondary disruption of DNA and RNA synthesis . This mechanism affects actively dividing cells, such as those lining the gastrointestinal tract and cells of the immune and hematopoietic systems, leading to observed cytotoxic, immunosuppressive, and haematotoxic effects in research models . Its lipophilic nature allows it to be easily absorbed through various membranes . Research applications for this compound include studying its role in inducing oxidative stress, apoptosis, and endoplasmic reticulum stress in cell lines . It is also used to investigate the impact of mycotoxins on reproductive health, as it has been shown to reduce testosterone biosynthesis in Leydig cells and disrupt steroidogenesis . In agricultural and food safety science, it is used in the development and validation of analytical methods, including LC-MS/MS and ELISA, for the surveillance of mycotoxin contamination in crops . Furthermore, it serves as a critical standard in metabolomics studies examining the biotransformation pathways of mycotoxins in plants like wheat . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H32O8 B191419 HT-2 Toxin CAS No. 26934-87-2

Properties

CAS No.

26934-87-2

Molecular Formula

C22H32O8

Molecular Weight

424.5 g/mol

IUPAC Name

[(2R)-2-(acetyloxymethyl)-10,11-dihydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] 3-methylbutanoate

InChI

InChI=1S/C22H32O8/c1-11(2)6-16(24)29-14-8-21(9-27-13(4)23)15(7-12(14)3)30-19-17(25)18(26)20(21,5)22(19)10-28-22/h7,11,14-15,17-19,25-26H,6,8-10H2,1-5H3/t14?,15?,17?,18?,19?,20?,21-,22?/m1/s1

InChI Key

PNKLMTPXERFKEN-QTSOIFTBSA-N

SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Isomeric SMILES

CC1=CC2[C@](CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Canonical SMILES

CC1=CC2C(CC1OC(=O)CC(C)C)(C3(C(C(C(C34CO4)O2)O)O)C)COC(=O)C

Pictograms

Acute Toxic; Irritant

Synonyms

3,4-dihydroxy-15-acetoxy-8-(3-methylbutyryloxy)-12,13-epoxy-delta9-trichothecene
HT-2 toxin
toxin HT 2

Origin of Product

United States

Epidemiology and Occurrence of Ht 2 Toxin Contamination

Global Prevalence of HT-2 Toxin in Agricultural Commodities

This compound, often considered together with T-2 toxin, is a common mycotoxin in cereal grains worldwide nih.govcabidigitallibrary.org. Data on the global prevalence and concentrations indicate considerable regional variations nih.gov. Contamination can occur before harvest or during storage if conditions are inadequate mdpi.com.

Distribution and Incidence in Cereal Grains (e.g., Oats, Wheat, Barley, Maize, Rye, Rice)

This compound contamination is frequently observed in cereal grains such as oats, wheat, barley, maize, rye, and rice mdpi.comagrolab.comcabidigitallibrary.org. Oats are often reported as being among the most contaminated cereals mdpi.comresearchgate.netresearchgate.net. Surveys have shown high incidences and concentrations of T-2/HT-2 toxins in oats compared to other cereals nih.govresearchgate.netresearchgate.net. For instance, a survey of milling oats in Scotland in 2019 revealed high prevalence values of 100% and 83% in organic and conventional oats, respectively nih.gov. In this survey, levels in conventional oats ranged between 8 µg/kg and 3474 µg/kg, with 19% exceeding EU indicative limits nih.gov. In other studies, the sum of T-2 and HT-2 toxins in dehulled oats and processed oat products showed 100% contamination frequency, with levels ranging from 3 to 174 µg/kg and 4 to 48 µg/kg, respectively researchgate.net.

Barley and wheat are also susceptible to contamination, although often at lower levels than oats mdpi.comresearchgate.net. A study in Croatia found the highest occurrence of T-2/HT-2 toxin in oats, followed by barley, maize, and wheat mdpi.com. In samples from Croatia and Bosnia & Herzegovina, the prevalence of T-2/HT-2 toxins in unprocessed cereals for food production ranged from 30.4% in barley to 68.8% in oats researchgate.net. In maize, contamination frequencies of 80% have been reported, with levels ranging from 2 to 106 µg/kg researchgate.net. T-2 toxin has also been detected in rice, although sometimes at lower levels compared to other grains brieflands.com.

Here is a summary of T-2/HT-2 toxin occurrence in different cereal grains based on available data:

Cereal Grain Incidence/Prevalence Concentration Range (Sum T-2/HT-2) Region/Study Source
Oats High (e.g., 100% in Scottish milling oats) 8 - 3474 µg/kg (conventional Scottish oats) Scotland, UK nih.gov
Oats 100% (dehulled and processed) 3 - 174 µg/kg (dehulled), 4 - 48 µg/kg (processed) Not specified researchgate.net
Oats 68.8% (unprocessed) Up to 304.2 µg/kg Croatia and Bosnia & Herzegovina researchgate.net
Barley Lower than oats (e.g., 40.9% unprocessed) 1 - 10 µg/kg (occasionally detected), Up to 787 µg/kg (in Italian malting barley) Not specified researchgate.net, Italy mdpi.com researchgate.netresearchgate.netmdpi.com
Wheat Lower than oats and barley (e.g., 19.2% unprocessed) 1 - 10 µg/kg (occasionally detected) Not specified researchgate.net, Croatia and Bosnia & Herzegovina researchgate.net researchgate.netresearchgate.net
Maize 80% 2 - 106 µg/kg Not specified researchgate.net
Rice Affected 12.5 µg/kg (average in one study) Iran brieflands.com

Regional and Geographic Variations in Contamination Levels

The occurrence and levels of T-2 and HT-2 toxins show considerable temporal and geographical variations mdpi.comnih.gov. These variations are closely linked to climate conditions, particularly temperature and precipitation, which differ across climate zones worldwide mdpi.comnih.gov.

In Europe, data on T-2 and this compound occurrence in feed and food show significant variations mdpi.com. Northern and Western European countries, despite oats being less susceptible to Fusarium Head Blight (FHB), frequently report high levels of HT-2/T-2 toxins in oat grains compared to tropical regions nih.gov. Studies in the UK have shown high combined mean levels of HT-2 and T-2 toxins in oats guildhe.ac.uk. In Italy, mycotoxin contamination in durum wheat varied according to year and geographical origin, with T-2 and HT-2 toxins detected with an average of 150 µg/kg in Southern Italy in certain years, with approximately 80% of samples exceeding EU recommended limits in 2013/2014 nih.gov. Swedish oats have also shown statistically significant spatial variation in T-2/HT-2 toxin content journal.fi.

Mycological Determinants of this compound Production

This compound is primarily produced by certain species of the Fusarium genus mdpi.comagrolab.comnih.gov.

Identification and Characterization of this compound-Producing Fusarium Species (e.g., F. sporotrichioides, F. poae, F. acuminatum, F. langsethiae)

Several Fusarium species are known to synthesize T-2 and HT-2 toxins, including Fusarium sporotrichioides, F. langsethiae, F. poae, and F. acuminatum nih.govcabidigitallibrary.orgnih.gov. Among these, F. sporotrichioides and F. langsethiae are frequently reported as the major producers of T-2 and HT-2 toxins, particularly in Europe and other temperate regions nih.govmdpi.com.

F. sporotrichioides is a well-known producer of large amounts of T-2 and HT-2 toxins mdpi.comnih.gov. F. langsethiae is also a significant producer of these toxins and has been identified as the fungal species responsible for T-2 and HT-2 production in 100% of positive barley samples in one study mdpi.comresearchgate.net. A positive correlation has been found between the amount of F. langsethiae DNA and the sum of T-2 and HT-2 toxins mdpi.com.

While F. poae has been cited in some studies as a producer of type A trichothecenes like HT-2 and T-2 toxins, recent research suggests that F. poae should not be generalized as a T-2/HT-2 toxin producing species acs.orgfigshare.comresearchgate.netnih.gov. Experimentally validated reports of F. poae strains producing these toxins are rare, and some studies indicate that F. poae isolates may lack the TRI16 gene, which is necessary for T-2 toxin production in other Fusarium species acs.orgresearchgate.netnih.gov.

F. acuminatum is also listed as a producer of T-2 and HT-2 toxins nih.gov.

Ecological Factors Influencing Mycotoxigenic Fungal Growth and Colonization

The growth and colonization of mycotoxigenic Fusarium species, and consequently mycotoxin production, are significantly influenced by ecological factors, primarily weather conditions such as air temperature and humidity mdpi.comnih.govunimi.it. These fungi can contaminate crops before harvest or during storage under inadequate conditions mdpi.com.

Fusarium sporotrichioides, a major producer, can grow within a wide temperature range from -2 °C to 35 °C, with optimal growth occurring at water activities above 0.88 mdpi.com. Optimal conditions for the biosynthesis of T-2 and HT-2 toxins by F. sporotrichioides and F. langsethiae are typically reported within a temperature range of 20–30 °C and water activity (aw) between 0.980 and 0.995 mdpi.comnih.govnih.gov.

Warm and wet weather conditions, particularly before anthesis, have been shown to favor the infection of oat heads by F. langsethiae and the subsequent accumulation of HT-2 and T-2 toxins nih.gov. High moisture during grain ripening can influence water activity, promoting the development of molds and T-2/HT-2 toxins mdpi.com. Elevated CO2 levels have also been shown to affect the growth rate of F. langsethiae, F. poae, and F. sporotrichioides and the subsequent formation of T-2 and HT-2 toxins nih.govcapes.gov.br.

Climate change and the resulting environmental changes are influencing the distribution and mycotoxin occurrence patterns of mycotoxigenic fungi nih.govunimi.it. Extreme environmental conditions can trigger toxin accumulation in crops unep.org.

Environmental and Agronomic Factors Influencing this compound Accumulation

Environmental and agronomic factors play a crucial role in the accumulation of this compound in crops mdpi.comnih.gov.

Environmental factors, such as temperature and moisture, significantly affect fungal growth and colonization of cereals, leading to varying toxin concentrations nih.gov. Warm and wet conditions during certain periods of crop development, particularly before anthesis for oats, can lead to increased HT-2 and T-2 toxin accumulation nih.govapsnet.orgapsnet.org. Conversely, drier conditions later in the season may also be associated with increased toxin levels in some cases researchgate.net. High air humidity before harvest has been linked to increased HT-2 levels tandfonline.com.

Agronomic practices also have a significant impact on this compound accumulation nih.govresearchgate.netnih.gov. Factors such as previous crop, cultivation practices, and host cultivar can influence toxin levels in harvested cereals mdpi.comguildhe.ac.ukresearchgate.net. The intensity of cereal crops within a rotation is an important factor, with increased cereal intensity leading to higher levels of HT-2 and T-2 toxins in subsequent oat crops guildhe.ac.uk. Growing oats after a non-cereal crop, such as grass, has been shown to decrease contamination by type A trichothecenes guildhe.ac.uknih.govnih.gov. Tillage practices can also be important researchgate.net.

The choice of oat variety can significantly influence HT-2 and T-2 toxin accumulation, with differences observed between winter and spring varieties guildhe.ac.ukresearchgate.net. While some studies have investigated the effect of factors like fertilizers, fungicides, herbicides, and plant growth regulators, their impact on HT-2 concentrations has not always been found to be significant guildhe.ac.ukresearchgate.net. However, the type of farming system (organic or conventional) has been identified as a significant factor, with organically produced oats sometimes containing lower levels of HT-2+T-2 toxins researchgate.netnih.govnih.gov.

Mechanical damage of kernels and pest infestation can also contribute to the presence of mycotoxins in cereals mdpi.com. Poor harvest and storage practices, as well as inadequate storage conditions, can lead to mycotoxin contamination mdpi.com.

Impact of Climatic Conditions on this compound Levels

Climatic conditions play a crucial role in the growth of Fusarium species and the subsequent production of this compound in cereal crops nih.govr-biopharm.comnih.goveurofins.de. Temperature and moisture are particularly influential factors mdpi.comnih.govromerlabs.comnih.govrivm.nl. Fusarium sporotrichioides, a primary producer of T-2 and HT-2 toxins, can grow in a temperature range of -2 °C to 35 °C, with optimal growth occurring at water activities above 0.88 mdpi.com. Optimal conditions for the biosynthesis of T-2 and HT-2 toxins are typically reported as temperatures between 20-30 °C and water activity between 0.980-0.995 mdpi.com. However, other research suggests that toxin production can be greatest with increased humidity and temperatures ranging from 6-24°C, and maximum production may occur at temperatures below 16°C romerlabs.comservitechlabs.com.

Studies have demonstrated a relationship between specific weather patterns and this compound contamination levels. For example, in Croatia, higher concentrations of T-2/HT-2 toxin were related to regional weather, with higher precipitation combined with extremely warm weather favoring Fusarium growth and toxin occurrence mdpi.com. Warm and wet weather conditions during the flowering stage of oats have been linked to higher mean contamination levels of T-2 + HT-2 toxins tandfonline.com. Conversely, low temperature before grain harvest has been found to increase deoxynivalenol (B1670258) (DON) levels, while high air humidity before harvest was correlated with increased this compound levels in Norwegian cereals nih.gov.

Research also indicates that climate change-related abiotic factors, such as increased temperature, elevated CO2, and extremes in water availability, could impact the risk of mycotoxin contamination in crops nih.gov.

Influence of Pre-Harvest Agricultural Practices (e.g., Crop Rotation, Tillage, Sowing Date)

Pre-harvest agricultural practices significantly influence the prevalence and levels of this compound in cereal crops romerlabs.comnih.govmdpi.comresearchgate.netmdpi.com. These practices can affect the presence of Fusarium inoculum in the field and the susceptibility of the crop to infection.

Crop rotation is a key factor in managing Fusarium mycotoxin contamination. Rotating cereals with non-cereal crops has been shown to significantly reduce Fusarium infestation and the concentrations of mycotoxins, including this compound nih.gov. This is likely because residues from previously infected cereal crops can serve as a source of inoculum for subsequent cereal plantings mdpi.com. Longer and more diverse crop rotations, particularly in organic farming systems, may contribute to lower mycotoxin prevalence, including T-2 and HT-2 mdpi.com.

Tillage practices also play a role. Studies suggest that reduced or no-tillage systems can sometimes lead to higher mycotoxin contamination compared to conventional tillage, as crop residues harboring Fusarium can remain on the soil surface mdpi.com. However, the impact of tillage can be complex and may interact with other factors.

Sowing date can influence the exposure of the crop to favorable climatic conditions for Fusarium infection during critical growth stages, such as flowering mdpi.com. In one study, concentrations of T-2 and HT-2 were significantly higher in winter-sown oat samples compared to spring-sown samples mdpi.com.

Other pre-harvest factors that can influence Fusarium mycotoxin contamination include the use of fertilizers, fungicide treatments, and the control of insects and weeds nih.govresearchgate.net. Organic farming systems, which often involve less intensive tillage and longer, more diverse crop rotations, have been associated with lower prevalence of mycotoxins, including T-2 and HT-2, compared to conventional farming systems nih.govmdpi.com.

Biosynthesis and Biotransformation Pathways of Ht 2 Toxin

Molecular Mechanisms of HT-2 Toxin Biosynthesis in Fungi

This compound is a type A trichothecene (B1219388) mycotoxin produced by various Fusarium species, including F. sporotrichioides, F. poae, and F. langsethiae. It is not biosynthesized directly but exists as a primary metabolic derivative of T-2 toxin. The biosynthesis of its precursor, T-2 toxin, is a complex process involving a cluster of genes known as trichothecene (TRI) genes.

The pathway begins with the cyclization of farnesyl pyrophosphate, a common precursor in isoprenoid synthesis. A series of enzymatic reactions, including oxygenations, isomerizations, and esterifications, are catalyzed by proteins encoded by the TRI gene cluster. A key late-stage step in the formation of the T-2 toxin involves the TRI8 gene, which is responsible for deacetylating the C-3 position of 3-acetyl-T-2 toxin, resulting in the final T-2 toxin molecule. This compound is subsequently formed in fungi and other biological systems through the hydrolysis of the acetyl group at the C-4 position of the T-2 toxin.

Metabolic Fate and Biotransformation of this compound in Plant Systems

Plants have developed sophisticated detoxification mechanisms to counteract the phytotoxic effects of xenobiotics like the this compound. These strategies primarily involve enzymatic modifications to increase the polarity of the toxin, facilitating its sequestration and reducing its biological activity.

A primary detoxification route for this compound in plants is conjugation, particularly with glucose (glucosylation). This reaction is catalyzed by UDP-glucosyltransferases (UGTs), which attach a glucose molecule to one of the toxin's free hydroxyl groups. In oats, HT-2-3-O-β-d-glucoside has been identified as the major detoxification product.

Beyond simple glucosylation, further modifications can occur. Evidence from studies on wheat has shown the formation of HT-2-malonyl-glucoside, where a malonyl group is attached to the glucose moiety of the HT-2 glucoside. Conjugation with other molecules such as malonic acid has also been observed in oats. These conjugation pathways result in the formation of "masked mycotoxins," which are chemically distinct from the parent toxin and may not be detected by standard analytical methods.

Untargeted metabolomics studies utilizing high-resolution mass spectrometry have successfully identified a wide array of this compound metabolites in various cereal crops. These studies reveal that plants can produce a complex mixture of biotransformation products.

In a study on wheat (Triticum aestivum), a total of 11 distinct in planta biotransformation products derived from HT-2 were putatively annotated. Similarly, a comprehensive investigation in oats identified 16 different HT-2 metabolites. Research on durum wheat using cultured plant organs led to the identification of 23 HT-2 metabolites and tentative isomers. The identified metabolites include not only conjugated forms but also products of hydrolysis and hydroxylation.

Table 1: Selected this compound Metabolites Identified in Different Plant Systems
Plant SystemIdentified MetabolitesReference
Wheat (Triticum aestivum)Mono- and diglucosylated forms, HT-2-malonyl-glucoside, deacetylation products
OatsHT-2-3-O-β-d-glucoside, hydroxylated forms, hydrolysis products, conjugates with acetic acid, malic acid, malonic acid, and ferulic acid
Durum Wheat (Triticum durum)A large spectrum of phase I and phase II metabolites, including 23 distinct products plus isomers

Kinetic studies provide insight into the speed and efficiency of plant detoxification processes. Research has shown that the biotransformation of this compound in crops can be a rapid process.

In a time-course experiment involving a Fusarium-susceptible (Remus) and a resistant (CM-82036) wheat variety, metabolic reactions were detected at the earliest time point of 6 hours post-treatment. The study found that after the plants reached full ripening, less than 15% of the originally applied toxin remained in its unmetabolized form.

A study on oats demonstrated a particularly rapid conjugation rate. Within just one day of treatment, 74% of the administered this compound was converted into its major detoxification product, HT-2-3-O-β-d-glucoside. This highlights the efficiency of the glucosylation pathway in oats as a primary defense mechanism against HT-2 toxicity.

Table 2: Kinetic Findings of this compound Biotransformation in Crops
CropKey Kinetic FindingTimeframeReference
WheatBiotransformation reactions initiated.As early as 6 hours post-treatment
Wheat<15% of the parent toxin remained unmetabolized.At full ripening
Oats74% of HT-2 was converted to HT-2-3-O-β-d-glucoside.Within 24 hours of treatment

Xenobiotic Metabolism of this compound in Animal Models

In animals, the metabolism of ingested mycotoxins is a critical process that influences their toxicity and excretion. This compound is primarily encountered as a metabolite of T-2 toxin, which is often the compound initially ingested through contaminated feed or food.

The principal and most rapid metabolic pathway for T-2 toxin across numerous animal species is hydrolytic deacetylation at the C-4 position, which yields this compound. This conversion is a phase I metabolic reaction, generally catalyzed by carboxylesterase enzymes found in the intestine and liver.

This deacetylation is considered the predominant initial biotransformation step, occurring quickly after ingestion. The resulting this compound can then undergo further metabolic reactions, including hydrolysis at other positions, oxidation, de-epoxidation, and phase II conjugation with glucuronic acid to facilitate excretion. Because this conversion is so efficient, HT-2 is considered a key biomarker for assessing dietary exposure to T-2 toxin in both animals and humans.

Hydroxylation Reactions and Formation of Hydroxylated Metabolites (e.g., 3'-hydroxy-HT2)

Hydroxylation represents a significant phase I metabolic pathway for the biotransformation of this compound within biological systems. This process involves the introduction of a hydroxyl (-OH) group onto the toxin molecule, a reaction catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. This enzymatic modification increases the polarity of the toxin, which is a crucial step for facilitating its subsequent conjugation and excretion from the body.

One of the most prominent hydroxylated metabolites of this compound is 3'-hydroxy-HT-2 (3'-OH-HT-2). This metabolite is formed through the hydroxylation of the isovaleryl group at the C-4 position of the this compound. The formation of 3'-OH-HT-2 has been observed across various animal species, indicating it is a common metabolic product. mdpi.com In addition to 3'-OH-HT-2, other hydroxylated metabolites can also be formed, although often in lesser amounts. For instance, hydroxylation can also occur at other positions on the toxin's core structure.

The formation of these hydroxylated derivatives is a critical step in the detoxification process. While the toxicity of these metabolites can vary, hydroxylation generally leads to compounds that are more readily conjugated in phase II metabolism, thereby promoting their elimination. For example, studies have indicated that 3'-hydroxy-HT-2 is less toxic than its parent compound, this compound. acs.org

Glucuronide Conjugation of this compound and its Metabolites

Glucuronidation is a major phase II metabolic pathway for this compound and its phase I metabolites, playing a pivotal role in their detoxification and excretion. food.gov.uk This process involves the covalent attachment of a glucuronic acid molecule to a hydroxyl group on the toxin or its metabolite. The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are predominantly located in the liver.

The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the this compound and its metabolites. This increased hydrophilicity facilitates their elimination from the body via urine and bile. In vitro studies utilizing human liver microsomes have demonstrated that a significant portion of this compound is converted into its glucuronide form during phase II metabolism, with HT-2-3-glucuronide being identified as the major metabolite.

Both the parent this compound and its hydroxylated metabolites can undergo glucuronidation. The primary sites for glucuronide conjugation on the this compound molecule are the hydroxyl groups at the C-3 and C-4 positions. Consequently, metabolites such as HT-2-3-glucuronide and HT-2-4-glucuronide are commonly formed. mdpi.com The specific glucuronide conjugate that predominates can vary depending on the animal species. mdpi.com It is important to note that this conjugation process can be reversible. The glucuronide conjugates can be hydrolyzed back to the parent toxin by β-glucuronidases, enzymes present in various tissues and produced by gut microflora.

De-epoxidation Pathways in this compound Metabolism

De-epoxidation is a crucial detoxification pathway for trichothecene mycotoxins, including this compound. This metabolic process involves the enzymatic removal of the epoxide group at the C12,13 position of the trichothecene core structure. The 12,13-epoxy group is a key structural feature responsible for the toxic effects of these mycotoxins, as it is involved in the inhibition of protein synthesis. nih.gov

The de-epoxidation of this compound results in the formation of deepoxy-HT-2 metabolites, which are significantly less toxic than the parent compound. nih.gov This detoxification can be carried out by anaerobic microorganisms present in the gastrointestinal tract of animals, particularly ruminants. oncotarget.com The microbial activity in the rumen is a primary reason for the relative resistance of ruminant animals to the toxic effects of T-2 toxin compared to monogastric animals. oncotarget.com Certain bacterial strains isolated from soil and other environments have also been shown to be capable of de-epoxidizing trichothecenes like HT-2. researchgate.net

Comparative Species-Specific Metabolic Profiles

The metabolism of this compound exhibits significant variations across different animal species, leading to distinct metabolic profiles. These differences are primarily attributed to variations in the activity and specificity of metabolic enzymes, such as cytochrome P450s and UDP-glucuronosyltransferases, among species.

A comparative in vitro study using liver microsomes from chickens, swine, goats, cows, rats, and humans revealed species-specific patterns in the metabolism of T-2 toxin, the precursor to this compound. mdpi.com While this compound was the predominant metabolite in all species, the subsequent hydroxylation and glucuronidation pathways showed notable differences. mdpi.com

For instance, 3'-hydroxy-T-2 was the main hydroxylated product in chickens, cows, and rats, whereas 3'-hydroxy-HT-2 was the primary hydroxylated metabolite in goats, swine, and humans. mdpi.com Furthermore, the patterns of glucuronidation also varied. In cows and goats, T-2-3-glucuronide was the major glucuronidation product. mdpi.com Chickens appeared to have a lower capacity to metabolize and conjugate T-2 toxin compared to the other species studied. mdpi.com

These species-specific differences in metabolism have important implications for the toxicokinetics and susceptibility of different animals to this compound.

Table 1: Comparative Species-Specific Metabolism of T-2/HT-2 Toxin

Species Predominant Hydroxylated Metabolite Major Glucuronidation Product Metabolic Capacity
Chickens 3'-hydroxy-T-2 - Lower
Swine 3'-hydroxy-HT-2 - -
Goats 3'-hydroxy-HT-2 T-2-3-glucuronide -
Cows 3'-hydroxy-T-2 T-2-3-glucuronide -
Rats 3'-hydroxy-T-2 - -

Toxicokinetic Profiles of this compound and its Metabolites

Absorption Dynamics Across Biological Barriers

This compound, being a lipophilic compound, is readily absorbed across biological barriers, including the skin, gastrointestinal tract, and pulmonary mucosa. researchgate.netnih.gov Following oral ingestion of contaminated food or feed, T-2 toxin is rapidly and extensively hydrolyzed to this compound by intestinal and microbial enzymes. food.gov.uk

Studies in rats have shown that after direct administration of T-2 toxin into the small intestine, a significant portion of the administered radioactivity is found in the bile and blood, indicating rapid intestinal absorption. food.gov.uk The absorption is so rapid that only low amounts of the parent T-2 toxin are detected, suggesting extensive first-pass metabolism to this compound and other metabolites during absorption. food.gov.uk The rapid absorption is further supported by the swift excretion of radioactivity in urine and feces following oral administration. food.gov.uk

Excretion Pathways and Elimination Kinetics

Following biotransformation, this compound and other metabolites of the parent T-2 toxin are rapidly eliminated from the body. The excretion process is generally completed within 48 hours, preventing significant accumulation in tissues such as the liver, kidneys, or skeletal muscle researchgate.netmdpi.commdpi.com. The primary routes of elimination are through urine and feces, with the specific pathway varying between animal species nih.gov.

In pigs, for example, the urinary tract is the main route for the excretion of T-2 toxin and its metabolites bionte.com. Studies indicate that the amount of toxins eliminated via urine can be double that excreted in feces bionte.com. It is estimated that T-2 and its metabolites are predominantly eliminated via urine within a 24 to 48-hour timeframe researchgate.net.

The elimination kinetics of these toxins are characterized by a short plasma half-life. In pigs, the plasma elimination half-life for T-2 toxin has been estimated at approximately 90 minutes researchgate.netbionte.com. More broadly, the plasma half-life of T-2 toxin is generally less than 20 minutes, facilitating its rapid distribution from plasma to various tissues and subsequent excretion bionte.com. This rapid clearance underscores the non-accumulative nature of the toxin in animal tissues mdpi.comresearchgate.net.

Table 1: Elimination Kinetics of T-2 Toxin and its Metabolites

Parameter Animal Model Value Source
Total Elimination Time General Animal Data 24-48 hours researchgate.netmdpi.commdpi.com
Plasma Half-Life Pigs Approx. 90 minutes researchgate.netbionte.com
Plasma Half-Life General < 20 minutes bionte.com
Primary Excretion Route Pigs Urine bionte.com

| Secondary Excretion Route | Pigs | Feces | bionte.com |

Transfer of this compound and its Metabolites into Animal-Derived Food Products (e.g., Milk, Eggs)

The potential for this compound and its parent compound, T-2 toxin, to be transferred from animal feed into food products such as milk and eggs is a subject of food safety interest. However, research indicates that the carry-over of these toxins is generally very limited mdpi.com. The rapid metabolism and excretion of T-2 and HT-2 toxins in livestock prevent their accumulation in tissues, meaning that human exposure through the consumption of animal products is considered unlikely or negligible nih.govresearchgate.net.

Eggs: The transfer of T-2 and HT-2 toxins from contaminated feed into chicken eggs has been investigated. The literature suggests that transmission from a hen to its eggs is possible researchgate.net. Sensitive analytical methods have been developed to detect the presence of both T-2 and HT-2 toxins in eggs researchgate.net. One such method, using high-performance liquid chromatography with fluorescence detection, established a limit of detection of 1 ng/ml for both toxins in whole eggs researchgate.net. This indicates that while transfer can occur, the levels are typically very low.

Table 2: Research Findings on T-2 and this compound in Eggs

Parameter Matrix Finding Source
Method Detection Limit Whole Eggs 1 ng/ml researchgate.net
Method Quantitation Limit Whole Eggs 5 ng/ml researchgate.net
Average Recovery (T-2) Spiked Eggs (5-50 ng/ml) 89.2% researchgate.net

| Average Recovery (HT-2) | Spiked Eggs (5-50 ng/ml) | 100.3% | researchgate.net |

Advanced Methodologies for Ht 2 Toxin Detection and Quantification

Chromatographic Techniques for HT-2 Toxin Analysis

Chromatographic methods, often coupled with mass spectrometry, are widely employed for the confirmatory analysis and quantification of this compound due to their ability to separate the analyte from complex matrix components and provide specific identification.

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a valuable technique for the determination of this compound, particularly for achieving extremely low limits of quantification necessary for specific purposes like the analysis of duplicate diets. researchgate.netresearchgate.net GC-MS methods typically require a derivatization step to increase the volatility of this compound, making it suitable for GC analysis. mdpi.comresearchgate.net This derivatization step, however, can add to the complexity of the methodology and introduce potential for human error. mdpi.com

A new GC-MS method utilizing fully 13C isotope-labelled analogues of T-2 and HT-2 toxins has been developed, allowing for detection at concentrations as low as 2–5 ppb in complex matrices. sigmaaldrich.com The use of isotope-labelled standards in techniques like isotopic dilution mass spectrometry (IDMS) can significantly enhance the precision and accuracy of analytical measurements and simplify sample handling. sigmaaldrich.com In GC analysis, a robust stationary phase is required to withstand the silylating agent and heating, and a fast-temperature program can achieve good separation of T-2 and HT-2 toxins. sigmaaldrich.com MS detection with selected-ion-monitoring (SIM) enables low detection limits. sigmaaldrich.com For confirmation, the identity of the toxins is verified by retention time and specific SIM ions. sigmaaldrich.com

A candidate GC/MS method for the determination of T-2 and HT-2 in cereals, baby food, and animal feed involves extraction with methanol (B129727)/water, followed by dilution, filtration, and application to an immunoaffinity column for clean-up. europa.eu The eluate is then evaporated to dryness, and the residue is derivatized before GC-MS analysis. europa.eu Apparent recoveries for this method, determined by spiking blank material, were 71-106% for HT-2 at addition levels ranging from 0.1-0.3 µg/kg. researchgate.neteuropa.eu The calculated method detection limit (MDL) for HT-2 was 1.0 ng. europa.eu

Liquid Chromatography-Mass Spectrometry (LC-MS/MS and LC-HRMS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), has become the most frequently used method for the determination of T-2 and HT-2 toxins over the last decade, often as part of multi-analyte approaches. researchgate.netresearchgate.net LC-MS/MS offers high sensitivity, low detection limits, and high confirmation reliability, making it a crucial tool for multi-mycotoxin analysis. researchgate.netunipd.it

LC-MS/MS methods typically involve sample extraction and clean-up, often utilizing immunoaffinity columns (IACs) which contain antibodies specific to the toxins of interest to improve clean-up and concentrate the toxins from complex matrices, resulting in reduced chromatographic interference and lower detection limits. r-biopharm.comresearchgate.net After extraction and clean-up, the toxins are eluted from the column and analyzed by LC-MS/MS. r-biopharm.com

Complex matrices can present challenges in electrospray-mass spectrometry (ESI-MS) methods due to signal suppression effects, necessitating careful optimization of clean-up procedures, the use of matrix-matched standards, or internal standards. researchgate.netresearchgate.net Isotope-labelled internal standards, such as 13C-labelled analogues of T-2 and this compound, are often used in LC-MS methods to enhance accuracy and compensate for matrix effects and inaccuracies during sample preparation. rapidmicrobiology.comapajournal.org.uk

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is also employed, particularly for untargeted screening and the identification of metabolites of this compound. boku.ac.atnih.govresearchgate.net LC-HRMS, such as using an Orbitrap-MS or quadrupole time-of-flight (Q-TOF) MS, provides accurate mass measurements and high resolving power, which aids in the annotation and identification of metabolites, including glucosylated forms and malonylglucosides. apajournal.org.ukboku.ac.atnih.govresearchgate.net A validated LC-HRMS method for detecting T-2 and HT-2 toxins in cereals using a modified QuEChERS approach and a high resolution quadrupole time-of-flight mass spectrometer demonstrated limits of detection of at least 5 ng/g and limits of quantitation of 10 ng/g in oat and corn flour. apajournal.org.uk

Development of Multi-Analyte Chromatographic Methods

The need to monitor multiple mycotoxins simultaneously has led to the development of multi-analyte chromatographic methods. researchgate.netunipd.itr-biopharm.com These methods, predominantly based on LC-MS/MS or GC-MS/MS, allow for the simultaneous determination of this compound along with other relevant mycotoxins in a single analysis. researchgate.netresearchgate.netvicam.comnih.goveuropa.eunih.govscirp.org

Multi-analyte LC-MS/MS methods often utilize sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or immunoaffinity columns designed to capture a range of mycotoxins. apajournal.org.ukvicam.comnih.gov A validated LC-MS/MS method has been developed for the simultaneous determination of four Fusarium toxins, including this compound, in cereals and animal feed. europa.eu This method involved extraction with ethyl acetate/water, addition of sodium sulphate, spiking with stable-isotope labelled isotopologues, and LC-MS/MS analysis. europa.eu The method showed good relative repeatability standard deviations for this compound in tested contamination ranges. europa.eu Another multi-mycotoxin LC-MS/MS method was developed and validated for the identification and quantification of several toxicologically important mycotoxins, including HT-2, in pig plasma. nih.gov This method involved a deproteinization step followed by evaporation and resuspension. nih.gov

Multi-analyte methods offer increased efficiency and throughput compared to analyzing each mycotoxin individually. unipd.it The use of tandem mass spectrometry in these methods provides specificity and sensitivity for the accurate identification and quantification of multiple analytes within complex matrices. unipd.it

Immunochemical Assays for this compound Detection

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assays (ELISA), provide a faster and simpler approach for screening large numbers of samples for the presence of this compound. researchgate.netmdpi.com These methods are often available as commercial test kits. researchgate.net

Enzyme-Linked Immunosorbent Assays (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for the rapid screening of this compound in various food and feed matrices, including cereals and baby food. researchgate.netr-biopharm.comnih.gov ELISA kits for this compound are typically competitive enzyme immunoassays. r-biopharm.comneogen.com In a competitive ELISA, this compound in the sample or standard competes with a labeled this compound (enzyme conjugate) for binding sites on antibodies coated onto a microplate. r-biopharm.comhygiena.com The amount of color developed after adding a substrate is inversely proportional to the concentration of this compound in the sample. r-biopharm.comhygiena.com

ELISA methods offer advantages in terms of speed and simplicity, making them suitable for high-throughput screening. researchgate.netnih.gov However, a potential limitation of some ELISA kits is cross-reactivity with other trichothecenes, which can affect the accuracy of the results. researchgate.netmdpi.com Some ELISA tests are designed to detect both T-2 and HT-2 toxins due to the close structural relationship and metabolic conversion of T-2 to HT-2. rapidmicrobiology.comr-biopharm.comneogen.com These kits often utilize antibodies with high affinity for both toxins. rapidmicrobiology.comr-biopharm.com For instance, an AgraQuant® ELISA test kit for T-2 & this compound has high cross-reactivity between both toxins (>90%). rapidmicrobiology.com

Efforts have also been made to develop this compound-specific ELISA formats. A simple and specific noncompetitive ELISA method with a positive read-out has been developed, utilizing an anti-immune complex (IC) scFv antibody fragment that specifically recognizes the complex between a primary anti-HT-2 toxin Fab fragment and an this compound molecule. mdpi.com This IC ELISA format was shown to be over 10 times more sensitive compared to a competitive ELISA recognizing both T-2 and HT-2 toxins. mdpi.com This specific ELISA demonstrated limits of detection of 0.3 ng/mL (13 µg/kg) in wheat, 0.1 ng/mL (4 µg/kg) in barley, and 0.3 ng/mL (16 µg/kg) in oats. mdpi.com

ELISA methods have been validated for detecting T-2/HT-2 in cereals and baby food at or above specific screening target concentrations. nih.govresearchgate.net For example, a T-2/HT-2 ELISA was found suitable for detection at or above 12.5 μg/kg in cereals and 7.5 μg/kg in baby food. nih.govresearchgate.net The accuracy of ELISA methods can be further confirmed by analyzing proficiency test and reference samples. nih.gov

Rapid Immunochromatographic Tests (e.g., Lateral Flow Devices, Dipstick Assays)

Rapid immunochromatographic tests, such as lateral flow devices (LFDs) and dipstick assays, offer quick and easy on-site screening for mycotoxins like this compound. These tests are based on the principles of immunochromatography, utilizing antigen-antibody reactions to detect the presence of the analyte. advancedfooddiagnostics.comr-biopharm.com In a typical lateral flow assay, a liquid sample extract is applied to a test strip containing specific antibodies conjugated to colored particles, often colloidal gold. advancedfooddiagnostics.comr-biopharm.comacs.org If this compound is present in the sample, it binds to these labeled antibodies and the resulting complex migrates along the membrane. advancedfooddiagnostics.com Capture lines on the strip contain immobilized antibodies or toxin conjugates that capture the migrating complexes or free labeled antibodies, leading to the formation of visible colored lines. advancedfooddiagnostics.comacs.org

These devices provide rapid results, often within minutes, and are suitable for on-site analysis due to their ease of use and minimal requirement for laboratory equipment or technical expertise. r-biopharm.comperkinelmer.comr-biopharm.com While visual evaluation can provide qualitative or semi-quantitative results, quantitative analysis is possible using a digital reader or smartphone application designed to interpret the intensity of the colored lines. r-biopharm.com

Examples of commercially available rapid tests include the RIDA®QUICK T-2 / HT-2 RQS, which provides quantitative results within 5 minutes and is validated for matrices like oats, wheat, and maize with a limit of detection of 50 µg/kg. r-biopharm.com Another example is the AuroFlow™ AQ T-2/HT-2 Strip Test, which utilizes an aqueous extraction method and provides results in approximately 5 minutes with a detection range of 50-500 ppb in corn and wheat. perkinelmer.com Studies have compared the performance of these rapid diagnostic kits against confirmatory methods like liquid chromatography coupled to mass spectrometry (LC-MS). One study assessing four commercial rapid kits found no significant difference in performance compared to mass spectrometry, with varying false negative/false positive rates reported for different kits. mdpi.com

Biosensor Technologies (e.g., Surface Plasmon Resonance)

Biosensor technologies, such as Surface Plasmon Resonance (SPR), represent another approach for the rapid detection of mycotoxins, including this compound. nih.govscispace.com SPR biosensors utilize changes in refractive index that occur when biomolecules bind to a metallic surface, typically gold. nih.govmdpi.comnih.gov This technique allows for real-time measurement of biomolecular interactions. mdpi.com

For small molecules like mycotoxins, direct detection using SPR can be challenging due to the small mass changes they induce, which may result in low signal and poor sensitivity. nih.gov To overcome this, competitive immunoassay formats are often employed. nih.gov In these assays, the mycotoxin in the sample competes with a mycotoxin conjugate immobilized on the sensor surface for binding sites on specific antibodies. nih.gov The signal generated is inversely proportional to the concentration of the free mycotoxin in the sample. nih.gov Signal enhancement strategies, such as conjugating secondary antibodies with gold nanoparticles, can be used to improve sensitivity. nih.govmdpi.com The use of high-quality antibodies with high affinity for the target compound is crucial for achieving low limits of detection (LOD) in SPR assays. nih.gov

SPR biosensors have been explored for the detection of T-2 and HT-2 toxins, including multiplex assays for simultaneous detection of multiple mycotoxins. brill.com An imaging SPR (iSPR) biosensor assay has been developed for the detection of T-2 toxin and its masked form, T-2 toxin-3-glucoside, in wheat, demonstrating recoveries within acceptable ranges and LODs of 48 µg/kg for T-2 toxin and 36 µg/kg for T-2 toxin-3-glucoside. mdpi.com Another SPR immunoassay has been developed for the simultaneous determination of T-2/HT-2 toxins and deoxynivalenol (B1670258) (DON) in cereals, showing LODs for HT-2 ranging from 31 to 47 µg/kg depending on the matrix. brill.com

Sample Preparation and Clean-up Strategies

Effective sample preparation and clean-up are critical steps in mycotoxin analysis, particularly when dealing with complex food and feed matrices. These procedures aim to extract the toxins from the sample, remove interfering substances, and concentrate the analytes before detection and quantification.

Immunoaffinity Column Clean-up Procedures

Immunoaffinity columns (IACs) are widely used for the selective clean-up and concentration of mycotoxins, including this compound. europa.eur-biopharm.comromerlabs.comresearchgate.netresearchgate.netacs.org These columns contain a gel suspension with immobilized antibodies highly specific to the target mycotoxin(s). r-biopharm.comromerlabs.comr-biopharm.com

The general procedure involves extracting the toxins from a representative sample using a suitable solvent, often a mixture of methanol and water. europa.eur-biopharm.comr-biopharm.comresearchgate.net The raw extract is then filtered, diluted, and passed through the immunoaffinity column. europa.eur-biopharm.comr-biopharm.com As the extract flows through the column, the target mycotoxins are selectively bound by the antibodies on the gel. r-biopharm.comr-biopharm.com Unbound matrix components are washed away. europa.eur-biopharm.comr-biopharm.com Finally, the retained mycotoxins are eluted from the column using a solvent that disrupts the antibody-toxin binding, such as methanol or acetonitrile. europa.eur-biopharm.comr-biopharm.com The collected eluate is then ready for analysis by techniques like HPLC or LC-MS/MS. r-biopharm.comr-biopharm.com

IAC clean-up offers improved clean-up and concentration of toxins from complex matrices, resulting in reduced chromatographic interference and lower detection limits. r-biopharm.com Immunoaffinity columns specific for T-2 and HT-2 toxins, as well as multi-mycotoxin IACs, are commercially available and used in various validated methods for different food and feed commodities. romerlabs.comresearchgate.netacs.orgr-biopharm.com Studies have demonstrated good recoveries and method selectivity when using IACs for this compound analysis in various matrices. researchgate.netnih.gov

Solid-Phase Extraction and Other Sample Enrichment Techniques

Solid-Phase Extraction (SPE) is another common sample preparation technique used for the separation, purification, and enrichment of mycotoxins from complex matrices. nih.govacs.orgmdpi.comsci-hub.se SPE involves partitioning analytes between a solid sorbent material and a liquid phase. sci-hub.se This technique helps reduce matrix interference and improve detection sensitivity. nih.govsci-hub.se SPE offers advantages such as lower solvent consumption and effective preconcentration compared to traditional liquid-liquid extraction (LLE). mdpi.comsci-hub.se

Various sorbent materials are used in SPE, and the choice depends on the properties of the analyte and the matrix. sci-hub.se While traditional SPE can sometimes lack selectivity, leading to co-extraction of matrix interferences, newer materials like molecularly imprinted polymers (MIPs) are being developed to improve selectivity. mdpi.com

In addition to traditional SPE, micro-extraction techniques have gained popularity due to their reduced solvent consumption and miniaturization. mdpi.comnih.gov These include stir-bar sorptive extraction (SBSE), solid-phase micro-extraction (SPME), and micro-extraction by packed sorbent (MEPS). mdpi.comnih.gov MEPS, a miniaturized version of SPE, is compatible with LC-MS, which is increasingly used for mycotoxin analysis. nih.gov Dispersive solid-phase extraction (D-SPE) and magnetic solid phase extraction (MSPE) are also employed for mycotoxin clean-up. researchgate.netsci-hub.se

Sample enrichment techniques are often used in conjunction with extraction and clean-up to concentrate the target analytes, thereby lowering detection limits. Evaporation of the eluate from clean-up steps, such as IAC or SPE, to dryness followed by reconstitution in a smaller volume of solvent is a common enrichment method before chromatographic analysis. europa.eu

Derivatization Methods for Enhanced Chromatographic Detection

Derivatization is a chemical process applied to analytes to improve their detection characteristics by chromatographic techniques, particularly when the target compounds lack suitable properties for direct detection. For this compound and other type-A trichothecenes, which lack a strong chromophore group, derivatization is often necessary for sensitive detection by HPLC with fluorescence or UV detection. researchgate.netresearchgate.netmdpi.comnih.gov

Fluorescence detection is commonly used after derivatization. Reagents such as 1-anthroylnitrile (1-AN) or coumarin-3-carbonyl chloride are used to introduce a fluorescent tag onto the this compound molecule. researchgate.netresearchgate.netmdpi.com The derivatization reaction conditions, including time and temperature, are optimized to ensure efficient and reproducible labeling. researchgate.net

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is performed to improve the volatility of this compound. Silylation reagents like N-methyl-N-trimethylsilyl-trifluoroacetamid (MSTFA) with trimethylchlorosilane (TMCS) are commonly used to convert hydroxyl groups in the toxin structure into more volatile trimethylsilyl (B98337) ethers. europa.eu

While derivatization enhances detectability, the performance characteristics of the method, such as recovery rates, can be matrix-dependent due to the potential for unspecific reactions with matrix components. acs.org

Method Validation and Performance Characteristics

Method validation is a crucial process to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. For this compound analysis, validation typically involves assessing various performance characteristics, including recovery, precision (repeatability and reproducibility), limits of detection (LOD), and limits of quantification (LOQ). europa.euacs.orgresearchgate.net

Collaborative studies involving multiple laboratories are often conducted to validate methods for official food control purposes. europa.eu These studies assess the method's performance across different laboratories and matrices. Performance parameters are compared against acceptable ranges set by regulatory bodies. europa.eu

Recovery rates indicate the efficiency of the entire analytical process, from extraction to detection. Reported recovery values for this compound in various matrices using validated methods, often involving IAC clean-up and chromatographic detection, generally fall within acceptable ranges, such as 70-120%. mdpi.comeuropa.euacs.orgresearchgate.net For example, a collaborative study for determining T-2 and HT-2 in cereals and baby food using IAC and GC/MS reported mean recoveries ranging from 99% in cereal mix to 102% in baby food. europa.eu

Precision is typically expressed as relative standard deviation (RSDr for repeatability and RSDR for reproducibility). Validated methods for this compound analysis have shown good precision, with RSDR values often below 20%, even at low contamination levels. europa.euacs.orgresearchgate.net

Limits of detection (LOD) and limits of quantification (LOQ) represent the lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These limits are matrix-dependent and vary depending on the analytical technique and sample preparation method used. Reported LODs for this compound in cereals and other matrices range from 1 µg/kg to tens of µg/kg for chromatographic methods with fluorescence detection, and lower for methods utilizing mass spectrometry. advancedfooddiagnostics.comr-biopharm.commdpi.comresearchgate.netacs.orgresearchgate.netmdpi.com For instance, an HPLC method with fluorescence detection reported an LOD of 1 µg/kg for this compound in various cereals. researchgate.net An UPLC/FLD method reported an LOD of 5.7 µg/kg for this compound in cereals. mdpi.com A GC/MS method reported a calculated MDL (Method Detection Limit) of 1.0 ng for HT-2 eluted from an IAC column. europa.eu

Method validation also includes assessing selectivity, ensuring that the method specifically detects the target analyte without significant interference from other compounds in the matrix. nih.gov The linearity of the method is also evaluated by analyzing a range of standard solutions. mdpi.com

Determination of Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) are critical performance parameters for evaluating the sensitivity of analytical methods for this compound. These limits vary depending on the method employed and the sample matrix analyzed.

For instance, a high-performance liquid chromatography with fluorescence detection (HPLC-FD) method developed for T-2 and HT-2 toxins in eggs reported a LOD of 1 ng/mL (parts per billion) and a LOQ of 5 ng/mL for both toxins in whole eggs. researchgate.net Another HPLC-FD method validated for the determination of T-2 and HT-2 toxins in various cereals, including oats, wheat, rye, barley, and maize, achieved LODs of 1 µg/kg for both toxins. nih.govresearchgate.net The limits of quantification for this method were 2.2 µg/kg for T-2 toxin and 1.2 µg/kg for this compound in wheat grain. moca.net.uaresearchgate.net

In milk thistle seed, a UPLC-MS/MS method determined a LOD of 0.25 µg/kg and an LOQ of 0.8 µg/kg for this compound. mdpi.com For the analysis of T-2 and HT-2 toxins in duplicate diets using GC-MS/MS, a LOQ of 0.01 µg/kg of original non-lyophilized diet was achieved for both toxins. researchgate.net

Electrochemical biochip assays have also been explored for rapid this compound detection. One such assay demonstrated a LOD in buffer of 1 ng/mL for this compound. nih.gov Another electrochemical fiveplex biochip assay reported a LOD of 0.4 ng/mL for T-2 toxin and indicated the assay's application for this compound as well. researchgate.netresearchgate.net

Summary of LOD and LOQ values for this compound:

MethodMatrixLODLOQSource(s)
HPLC-FDEggs1 ng/mL (1 µg/kg)5 ng/mL (5 µg/kg) researchgate.net
HPLC-FDCereals1 µg/kg- nih.govresearchgate.net
HPLC-FDWheat Grain-1.2 µg/kg moca.net.uaresearchgate.net
UPLC-MS/MSMilk Thistle0.25 µg/kg0.8 µg/kg mdpi.com
GC-MS/MSDuplicate Diet-0.01 µg/kg researchgate.net
Electrochem. BiochipBuffer1 ng/mL- nih.gov

Assessment of Recovery Rates and Precision

Evaluating the recovery rates and precision of analytical methods is essential to ensure the accuracy and reliability of this compound analysis. Recovery rate indicates the efficiency of the method in extracting and detecting the toxin from the sample matrix, while precision reflects the reproducibility of the results.

In the HPLC-FD method for eggs, recoveries from spiked samples ranging from 5 to 50 ng/mL averaged 100.3% for this compound, with a coefficient of variation (CV) of 8.2%. researchgate.net For the HPLC-FD method applied to cereals, recovery rates for T-2 and HT-2 toxins were in the range of 70-99%, with a precision (RSDR) of 3-8%. nih.govresearchgate.net In wheat grain, mean recoveries for this compound at spiking levels of 50–150 μg/Kg-1 were 87%, with a relative standard deviation (RSD) ranging from 0.23 to 3.93% for repeatability and intra-laboratory precision. moca.net.uaresearchgate.net

A UPLC-MS/MS method for T-2 toxin, this compound, and DAS in apple matrix showed extraction recoveries for spiked samples from high, intermediate, and low levels ranging from 58.5% to 110.5%, with RSD values less than 17.0%. researchgate.net Inter- and intra-day precision (RSD) were within 14.7%. researchgate.net Another UPLC-MS/MS method validated for milk thistle seed verified precision and accuracy for this compound at three concentration levels (25, 100, and 500 µg/kg) in triplicate. mdpi.com

For the GC-MS/MS determination of T-2 and HT-2 toxins in duplicate diets, recoveries for HT-2 ranged from 71-106% at addition levels between 0.1-0.3 µg/kg. researchgate.net In a study using Direct Analysis in Real Time Mass Spectrometry (DART-MS) for T-2 and HT-2 in maize, good recoveries (99-110%) and repeatabilities (RSD 7.4-11.6%) were obtained for T-2 toxin using isotope dilution. brill.com

Electrochemical biochip assays have also shown promising recovery rates. A fiveplex biochip assay demonstrated recovery rates between 52–115% for detecting various toxins, including this compound, in contaminated human blood serum. researchgate.netresearchgate.netmdpi.com However, for HT-2 specifically, recovery rates in serum were lower (51.8–79.2%), suggesting a significant matrix effect. mdpi.com

Summary of Recovery Rates and Precision for this compound analysis:

MethodMatrixRecovery Rate (%)Precision (CV/RSD %)Spiking Level(s)Source(s)
HPLC-FDEggs100.38.25-50 ng/mL researchgate.net
HPLC-FDCereals70-993-8 (RSDR)- nih.govresearchgate.net
HPLC-FDWheat Grain870.23-3.93 (RSD)50–150 μg·Kg-1 moca.net.uaresearchgate.net
UPLC-MS/MSApple Matrix58.5-110.5< 17.0 (RSD)High, Intermediate, Low researchgate.net
GC-MS/MSDuplicate Diet71-106-0.1-0.3 µg/kg researchgate.net
DART-MS (Isotope Dil.)Maize-7.4-11.6 (RSD)100, 1000 µg/kg (T-2) brill.com
Electrochem. BiochipHuman Serum51.8-79.2< 15Wide range mdpi.com

Evaluation of Matrix Effects in Diverse Sample Types

Matrix effects, particularly signal suppression or enhancement, are a significant challenge in the LC-MS/MS analysis of mycotoxins in complex food and feed matrices. researchgate.netcore.ac.uknih.gov These effects are caused by co-eluting compounds from the sample matrix that can interfere with the ionization of the target analytes. core.ac.uknih.gov

Studies have evaluated matrix effects in various sample types for mycotoxin analysis, including maize, compound feed, straw, and spices. core.ac.uk The strongest ion suppression was observed in spices, with up to -89% suppression. core.ac.uk In the context of this compound analysis, matrix effects have been noted in human blood serum when using electrochemical biochip assays, leading to lower recovery rates compared to other toxins. mdpi.com

To compensate for matrix effects, several approaches are employed. Matrix-matched standards, where calibration standards are prepared in extracts of a blank matrix, are commonly used. core.ac.ukperkinelmer.com However, this can be time-consuming, and finding a truly blank matrix can be difficult. perkinelmer.com The use of isotopically labeled internal standards is considered a more effective approach as they can compensate for variations throughout the entire analytical process, including sample preparation and instrument analysis. core.ac.ukperkinelmer.com Single-level standard addition is another option when isotopically labeled internal standards are not available. core.ac.uk Careful optimization of sample clean-up procedures is also crucial to minimize matrix interferences. researchgate.netnih.govnih.gov

Emerging Analytical Technologies for this compound Profiling

Beyond conventional chromatographic and immunoassay methods, novel technologies are emerging for the comprehensive profiling and detection of this compound and its related metabolites.

Untargeted Metabolomics Approaches for Toxin and Metabolite Annotation

Untargeted metabolomics, particularly when combined with stable isotopic labeling and high-resolution mass spectrometry, provides a powerful tool for investigating the metabolic fate of mycotoxins like this compound in biological systems, such as plants. nih.govmdpi.comacs.orgacs.orgresearchgate.net This approach allows for the putative annotation of a wide range of biotransformation products without prior knowledge of their structures. nih.govacs.orgacs.orgresearchgate.net

Studies utilizing untargeted metabolomics with 13C-assisted liquid chromatography–high-resolution mass spectrometry have investigated the metabolism of this compound (and T-2 toxin) in wheat and oats. nih.govmdpi.comacs.orgacs.orgresearchgate.net In wheat, this approach led to the putative annotation of 11 HT-2 derived biotransformation products. nih.govacs.orgacs.orgresearchgate.net These included previously reported mono- and diglucosylated forms of HT-2, as well as newly identified metabolites such as HT2-malonyl-glucoside. nih.govacs.orgacs.orgresearchgate.net In oats, 16 HT-2 metabolites were annotated, including novel glycosylated and hydroxylated forms, hydrolysis products, and conjugates with various acids. mdpi.com HT2-3-O-β-d-glucoside was identified as a major detoxification product in oats, formed rapidly after treatment. mdpi.com

This untargeted approach, coupled with accurate mass measurements and MS/MS spectral interpretation, is valuable for the comprehensive elucidation of mycotoxin metabolism in plants and the identification of "masked" mycotoxins, which are conjugated forms that may not be detected by conventional methods. nih.govmdpi.comacs.orgacs.orgresearchgate.net

Novel Spectroscopic and Electrochemical Biochip Assays

In addition to established methods like HPLC with fluorescence detection researchgate.netnih.govresearchgate.netmoca.net.uaresearchgate.netekb.eg and mass spectrometry-based techniques usda.govresearchgate.netbrill.comresearchgate.netperkinelmer.comnih.govmdpi.com, novel spectroscopic and electrochemical biochip assays are being developed for the rapid and sensitive detection of this compound.

Electrochemical biochip assays, often utilizing immunoassay principles, offer the potential for fast and automated on-site detection of low molecular weight toxins like this compound. nih.govresearchgate.netresearchgate.netmdpi.comdntb.gov.ua These biochips can employ toxin-specific antibodies or anti-idiotypic antibodies in competitive immunoassay formats. nih.govresearchgate.netresearchgate.net One such electrochemical biochip assay was developed for the rapid detection of several toxins, including T-2 toxin (and its metabolite HT-2), in samples like human blood serum. nih.govresearchgate.netresearchgate.netmdpi.com These assays can provide results in a short timeframe, such as within 17 minutes or 13.4 minutes for a fiveplex assay. nih.govresearchgate.netresearchgate.netmdpi.com While showing promise for rapid screening and detection in complex matrices like serum, matrix effects can still influence the performance, as observed with lower recovery rates for this compound in serum compared to other tested toxins. mdpi.com

Other novel analytical approaches mentioned for determining T-2 and HT-2 toxins include biosensor-based methods utilizing surface plasmon resonance. researchgate.net

Molecular and Cellular Mechanisms of Ht 2 Toxin Action

Inhibition of Protein Synthesis via Ribosomal Interaction (60S Subunit)

A primary mechanism of HT-2 toxin and other trichothecenes is the potent inhibition of protein synthesis in eukaryotic cells. caymanchem.comfamic.go.jpmdpi.comromerlabs.com This inhibition occurs through the binding of the toxin to the peptidyl transferase center of the 60S ribosomal subunit. famic.go.jpmdpi.commdpi.comnih.govuleth.ca This interaction prevents the initiation of the polypeptide chain, effectively halting protein synthesis. mdpi.comnih.govuleth.canih.gov The high affinity of trichothecenes for the 60S ribosomal subunit is considered a key aspect of their mechanism of protein synthesis inhibition. nih.govncats.io The interaction with the ribosomal protein L3 (RPL3) within the peptidyl transferase center is particularly important. uleth.ca

Induction of Ribotoxic Stress Responses

The binding of trichothecenes, including this compound's parent compound T-2 toxin, to the ribosome can trigger a ribotoxic stress response. nih.gov This response involves the activation of cellular signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPKs). nih.gov

Pathways of Apoptosis Induction by this compound

This compound is known to induce apoptosis (programmed cell death) in various cell types. nih.govcaymanchem.comfamic.go.jpmdpi.comnih.govnih.govresearchgate.netsid.irmdpi.comresearchgate.netmdpi.com While T-2 toxin is considered a more potent inducer of apoptosis, this compound also demonstrates this effect, often at higher concentrations. mdpi.comresearchgate.netmdpi.com Apoptosis induced by this compound can involve a caspase-dependent pathway. researchgate.net Studies suggest that the mitochondrial pathway plays a significant role in trichothecene-induced apoptosis, with activation of caspases, including caspase-3 and caspase-9. researchgate.netmdpi.comoncotarget.complos.orgplos.orgnih.gov Oxidative stress is closely linked to the induction of apoptosis by this compound and other trichothecenes. researchgate.netmdpi.commdpi.comoncotarget.complos.orgplos.org

Role of Oxidative Stress in this compound-Mediated Cellular Damage

Oxidative stress is a significant mechanism contributing to this compound-mediated cellular damage. caymanchem.commdpi.comresearchgate.netmdpi.commdpi.comoncotarget.complos.orgplos.orgnih.govresearchgate.netacs.orgresearchgate.net Exposure to this compound can trigger the overproduction of reactive oxygen species (ROS), leading to an imbalance between ROS production and the cell's ability to detoxify these intermediates. researchgate.netoncotarget.com This increased oxidative stress can damage lipids, proteins, and DNA, contributing to cell death. mdpi.comoncotarget.com Oxidative stress is also implicated in the induction of apoptosis by this compound. researchgate.netmdpi.commdpi.comoncotarget.complos.orgplos.org

Specific Cellular Targets and Systemic Responses

This compound, like other trichothecenes, tends to affect actively dividing cells. romerlabs.comsid.ir

Effects on Cell Proliferation and Viability

This compound has been shown to reduce cell proliferation and viability in various cell lines. caymanchem.commdpi.comnih.govnih.govmdpi.com Studies on human cancer cells (HepG2, A549, HEp-2, Caco-2, A-204, U937, Jurkat, and RPMI-8226) and human umbilical vein endothelial cells (HUVECs) have demonstrated reduced viability upon exposure to this compound. caymanchem.com In goat spermatogonial stem cells, this compound exposure resulted in decreased cell viability and proliferation. nih.gov The toxin's ability to inhibit protein synthesis is a key factor in its negative impact on cell proliferation. caymanchem.com

Here is a table summarizing some research findings on the effect of this compound on cell viability:

Cell TypeEffect on ViabilityReference
Human cancer cells (HepG2, A549, etc.)Reduced caymanchem.com
Human umbilical vein endothelial cellsReduced caymanchem.com
Goat spermatogonial stem cellsDecreased nih.gov
Human Jurkat T cellsDecreased mdpi.com
Human chondrocytesDecreased (at ≥50 nM) nih.gov
Porcine small intestinal epithelial cellsDecreased mdpi.com

Granulosa Cell Responses and Oocyte Maturation Alterations

This compound has been shown to disrupt female reproductive processes by affecting granulosa cells and oocyte maturation. Studies in mice have demonstrated that this compound exposure can impair oocyte maturation, induce oxidative stress, and lead to oocyte apoptosis. mdpi.comresearchgate.netnih.govresearchgate.net In porcine oocytes, this compound has been observed to inhibit polar body extrusion, a critical step in meiosis, and disrupt the morphology of the meiotic spindle. mdpi.comresearchgate.netuni.lu

Research utilizing isobaric tags for relative and absolute quantification (iTRAQ)-based proteomics on bovine granulosa cells exposed to this compound identified 291 differentially expressed proteins. These proteins were associated with various biological processes, molecular functions, and cellular components. This compound was found to impair the proliferation of bovine granulosa cells in a dose-dependent manner and inhibit the production of estradiol (B170435) (E₂). nih.govnih.gov While this compound inhibited E₂ production, no change was observed in progesterone (B1679170) (P₄) secretion in this specific study. nih.gov

The toxic effects of this compound on oocyte maturation are linked to the induction of oxidative stress, leading to apoptosis and autophagy. nih.govresearchgate.netuni.luresearchgate.net

Here is a summary of observed effects of this compound on granulosa cells and oocyte maturation:

SpeciesCell Type / ProcessObserved EffectSource
MouseOocyte MaturationDisrupted maturation, induced oxidative stress, oocyte apoptosis. mdpi.comresearchgate.netnih.govresearchgate.net
PorcineOocyte MaturationInhibited polar body extrusion, disrupted meiotic spindle morphology. mdpi.comresearchgate.netuni.lu
BovineGranulosa CellsImpaired proliferation (dose-dependent), inhibited estradiol (E₂) production. nih.govnih.gov
PorcineCumulus Cell ExpansionInhibited expansion. uni.lu

Impact on Cytoskeletal Structure and Meiotic Spindle Morphology

The cytoskeleton plays a crucial role in cellular processes, including oocyte maturation and cell division. This compound has been shown to affect cytoskeletal structure. In porcine oocytes, this compound exposure disrupted the cytoskeleton structure and meiotic spindle morphology. mdpi.comresearchgate.netuni.lu Studies in mouse oocytes similarly demonstrated that this compound exposure reduced actin expression in both the oocyte cortex and cytoplasm and disrupted meiotic spindle morphology. This disruption was associated with a reduction in p-MAPK protein levels. nih.govresearchgate.net Actin filaments are essential for meiotic spindle movements and polar body extrusion, while microtubules form the meiotic spindle responsible for chromosome segregation. uni.lu

Modulation of Endoplasmic Reticulum (ER) Stress and Heat Shock Proteins

The endoplasmic reticulum (ER) is involved in protein folding and lipid synthesis, and ER stress can be induced by various cellular insults. Heat shock proteins (HSPs) are molecular chaperones involved in protein folding and cellular responses to stress. Research indicates that this compound can modulate ER stress and affect heat shock proteins.

Studies on bovine granulosa cells exposed to this compound showed activation of endoplasmic reticulum stress, indicated by the altered expression of the ER stress marker GRP78 (HSPA5). nih.govnih.gov The enriched differentially expressed proteins in this compound-treated granulosa cells were found to be involved in protein processing in the ER pathway. nih.gov Reactive oxygen species (ROS) production, which is induced by this compound, can mediate ER stress. nih.gov

While much of the research on trichothecenes and HSPs focuses on T-2 toxin, some studies indicate a link. For instance, T-2 toxin treatment has been shown to decrease cellular metabolic activity and cause severe damage to mitochondrial membranes and the endoplasmic reticulum, resulting in morphological and functional impairments. mdpi.com Heat shock protein 70 (HSP70) is considered an important member of the HSP family correlated with cytoprotective mechanisms against toxic effects. mdpi.com

Alterations in Blood-Brain Barrier Function

The blood-brain barrier (BBB) is a highly selective barrier that regulates the passage of substances from the bloodstream into the brain. Impairment of BBB function can lead to neurotoxicity. Studies investigating the effects of this compound on the blood-brain barrier in vitro, using porcine brain capillary endothelial cells, have shown that this compound can cause barrier disruption. nih.govnih.govplos.orgresearchgate.netresearchgate.netsemanticscholar.org While T-2 toxin impaired barrier function at low nanomolar concentrations, this compound caused barrier disruption at higher concentrations compared to T-2 toxin. nih.govnih.govplos.orgresearchgate.netresearchgate.netsemanticscholar.org Permeability studies indicated that both T-2 and HT-2 toxins were able to cross the BBB in this in vitro model. nih.govnih.govplos.orgsemanticscholar.org

The effects on barrier integrity were assessed by measuring transendothelial electrical resistance (TEER). At 100 nM, this compound decreased TEER, although values showed some recovery over time. researchgate.netsemanticscholar.org Increasing the concentration to 200 nM this compound further decreased barrier integrity. researchgate.netsemanticscholar.org

Immunomodulatory Properties of this compound

This compound, like T-2 toxin, is known to possess immunomodulatory properties, primarily characterized by immunosuppression. mdpi.comeuropa.eufood.gov.uknih.gov The immune system is considered one of the primary targets of type A trichothecenes like this compound. nih.govbionte.com

Suppression of Humoral and Cell-Mediated Immune Responses in Experimental Models

Experimental studies have demonstrated that this compound can suppress both humoral and cell-mediated immune responses. While much of the detailed research in this area has focused on T-2 toxin, which is rapidly metabolized to this compound in vivo, the similar toxicities suggest HT-2 contributes to these effects. mdpi.commdpi.comeuropa.eufood.gov.uk

Studies in rats exposed to low-dose chronic T-2 toxin indicated suppression of both humoral and cell-mediated immune responses. mdpi.comeuropa.eu In pigs, T-2 toxin exposure significantly suppressed the percentage of CD21+ B (B2) cells, which are involved in humoral immunity. mdpi.com T-2 toxin is also capable of stimulating the apoptosis of splenic cells and reducing the number of CD4+ and CD8+ T cells, which are key components of cell-mediated immunity. bionte.com

Trichothecenes, including T-2 and this compound, can influence immunoglobulin production, with effects varying depending on the dose and timing of exposure. europa.eu

Effects on Leukocyte Counts and Immune Cell Populations

This compound and its parent compound, T-2 toxin, are known to affect leukocyte counts and immune cell populations. Haematotoxicity, including effects on leukocyte counts, is considered a critical chronic effect of T-2/HT-2 toxin exposure. food.gov.uk

Studies in pigs exposed to T-2 toxin have shown a reduction in leukocyte counts, particularly T-lymphocytes. europa.euwho.int A study in laying hens exposed to deoxynivalenol (B1670258) (DON), another trichothecene (B1219388), also found a reduction in the total number of white blood cells and lymphocytes, highlighting the impact of this class of toxins on these cell populations. bionte.com T-2 toxin can cause leukopenia and a decrease in the number of lymphoid organ cells in pigs. bionte.com

The effects on leukocyte counts and immune cell populations are linked to the ability of these toxins to inhibit protein synthesis and induce apoptosis in rapidly proliferating cells, such as those in lymphoid and hematopoietic tissues. food.gov.uknih.govmdpi.comnih.govacs.org

Here is a summary of observed effects of T-2/HT-2 toxin on leukocyte counts and immune cell populations:

SpeciesCell Type / PopulationObserved EffectSource
RatLeukocyte CountReduction (linked to T-2/HT-2 group TDI). food.gov.ukresearchgate.net
PigLeukocyte CountLowered count. europa.euwho.int
PigT-lymphocytesLowered proportion. europa.euwho.int
PigCD21+ B (B2) cellsSignificantly suppressed percentage. mdpi.com
BirdLymphoid cellsReduced number in bone marrow, thymus, and spleen. bionte.com
PigLymphoid organ cellsDecrease in number. bionte.com
MouseSplenic cellsApoptosis induction (linked to T-2 toxin). bionte.com
MouseCD4+ and CD8+ T cellsReduced number (linked to T-2 toxin). bionte.com
Laying HenWhite Blood CellsReduced total number (linked to DON, another TCT). bionte.com
Laying HenLymphocytesReduced number (linked to DON, another TCT). bionte.com

Genotoxic Potential of this compound

The genotoxic potential of this compound, a major metabolite of T-2 toxin, has been investigated through various in vitro and in vivo studies, although the extent to which observed effects are primary or secondary to other toxic mechanisms like protein synthesis inhibition remains a subject of discussion europa.eunih.govinchem.orgmdpi.com. Research indicates that this compound can induce DNA damage and chromosomal alterations in various cell types and organisms.

Studies utilizing the unscheduled DNA synthesis (UDS) assay have provided evidence of this compound's ability to induce DNA repair processes, an indicator of DNA damage. In cultured human fibroblasts, exposure to this compound resulted in UDS, particularly when an exogenous metabolic activation system (liver S-9) was present europa.eunih.govinchem.org. This suggests that metabolites of this compound may be involved in causing DNA damage requiring repair.

Chromosomal damage, including aberrations and micronuclei formation, has been observed in mammalian cells exposed to this compound or its parent compound, T-2 toxin, with which HT-2 is often evaluated due to its rapid formation in vivo europa.eunih.govinchem.org. In cultured Chinese hamster V79 cells, T-2 toxin (and by implication, HT-2) induced chromosomal aberrations and micronuclei at very low concentrations europa.eunih.gov. Similar clastogenic effects (inducing chromosomal breakage) have been noted in cultured human lymphocytes exposed to T-2 toxin europa.eunih.gov.

The comet assay, a sensitive technique for detecting DNA strand breaks, has also been applied to assess the genotoxicity of this compound. Studies in chicken hepatocytes exposed to a combination of T-2 and HT-2 toxins demonstrated DNA damaging effects, even at concentrations approaching proposed regulatory limits akjournals.comresearchgate.netakjournals.com. This assay revealed an increase in DNA damage with increasing mycotoxin concentration akjournals.comresearchgate.net. Furthermore, this compound exposure has been shown to induce DNA damage in cultured mouse early embryos, indicated by a positive signal for γH2A.X, a marker of DNA double-strand breaks nih.gov. This DNA damage was associated with oxidative stress and mitochondrial dysfunction in the embryos nih.gov.

While some studies in bacteria, such as the Ames test, have generally shown negative results for gene mutations induced by T-2 and HT-2 toxins, indicating a lack of direct mutagenic potential at the gene level in these organisms, the evidence from mammalian cell systems points towards clastogenic effects and induction of DNA damage europa.eunih.govmdpi.comiarc.frdergipark.org.tr. The genotoxic effects observed in vitro and in vivo, particularly chromosomal aberrations and DNA strand breaks, often occur at concentrations that also inhibit protein and DNA synthesis and cause cytotoxicity europa.eunih.govinchem.org. This has led to the consideration that the observed genotoxic effects might be secondary consequences of these primary toxic actions europa.eunih.govinchem.orgmdpi.com.

The following table summarizes some key findings regarding the genotoxic potential of this compound and closely related T-2 toxin where HT-2 is a significant metabolite:

Test SystemCompound(s) TestedObserved Genotoxic EffectRelevant Concentration/DoseReference
Cultured Human FibroblastsThis compoundUnscheduled DNA Synthesis (UDS)Highest dose tested (with S-9 activation) europa.eunih.govinchem.org
Cultured Mouse Early EmbryosThis compoundDNA Damage (γH2A.X signal)10 nM nih.gov
Cultured Chinese Hamster V79 CellsT-2 ToxinChromosomal Aberrations, MicronucleiVery low concentrations (e.g., 0.1 µg/ml for gene mutations) europa.eunih.gov
Cultured Human LymphocytesT-2 ToxinChromosomal AberrationsNot specified, observed in absence of metabolic system europa.eunih.gov
Mouse (in vivo)T-2 ToxinDNA Single-Strand Breaks3 mg/kg bw (spleen and thymus) europa.eunih.gov
Chinese Hamster (in vivo)T-2 ToxinSlight increase in Chromosomal Aberrations1.70 mg/kg bw (i.p.) europa.eunih.gov
Chicken Hepatocytes (in vitro)T-2 + HT-2 ToxinsDNA Damage (Comet Assay)As low as 0.215 mg/kg feed (combined) akjournals.comresearchgate.net

Data Table: Summary of Genotoxicity Findings for HT-2 and T-2 Toxins

Test SystemCompound(s) TestedObserved Genotoxic EffectRelevant Concentration/DoseReference
Cultured Human FibroblastsThis compoundUnscheduled DNA Synthesis (UDS)Highest dose tested (with S-9 activation) europa.eunih.govinchem.org
Cultured Mouse Early EmbryosThis compoundDNA Damage (γH2A.X signal)10 nM nih.gov
Cultured Chinese Hamster V79 CellsT-2 ToxinChromosomal Aberrations, MicronucleiVery low concentrations (e.g., 0.1 µg/ml for gene mutations) europa.eunih.gov
Cultured Human LymphocytesT-2 ToxinChromosomal AberrationsNot specified, observed in absence of metabolic system europa.eunih.gov
Mouse (in vivo)T-2 ToxinDNA Single-Strand Breaks3 mg/kg bw (spleen and thymus) europa.eunih.gov
Chinese Hamster (in vivo)T-2 ToxinSlight increase in Chromosomal Aberrations1.70 mg/kg bw (i.p.) europa.eunih.gov
Chicken Hepatocytes (in vitro)T-2 + HT-2 ToxinsDNA Damage (Comet Assay)As low as 0.215 mg/kg feed (combined) akjournals.comresearchgate.net

Mitigation and Control Strategies for Ht 2 Toxin Contamination

Pre-Harvest Management Practices for Reducing Fungal Contamination

Pre-harvest strategies focus on preventing or minimizing fungal infection and subsequent toxin production in the field. These methods aim to create an environment less conducive to fungal growth and to enhance the plant's natural defenses. europa.euefeedlink.com

Implementation of Good Agricultural Practices (GAP)

Good Agricultural Practices (GAP) are foundational to reducing mycotoxin contamination. These practices involve a range of on-farm activities designed to minimize fungal infection and growth. Key aspects of GAP include appropriate tillage, crop rotation, and managing crop residues. nih.govfao.orgscispace.com Proper irrigation practices can also reduce plant stress, which may otherwise increase susceptibility to fungal infection. fao.org Harvesting crops at full maturity, when consistent with environmental conditions, and avoiding mechanical damage during harvest are also important GAP measures. fao.org

Cultivation of Resistant Crop Varieties

Selecting and cultivating crop varieties with genetic resistance to Fusarium species is a crucial pre-harvest strategy. mdpi.comnih.govmdpi.commdpi.com Wheat genotypes and maize hybrids resistant to Fusarium Head Blight (FHB) and Fusarium Ear Rot, respectively, have been identified, demonstrating significant reductions in contamination by Fusarium toxins like deoxynivalenol (B1670258) (DON). europa.eu While resistance can be complex and governed by multiple genes, utilizing resistant cultivars contributes to lowering the initial fungal inoculum and subsequent toxin levels in the field. nih.gov

Optimization of Crop Rotation and Tillage Methods

Crop rotation and tillage practices play a vital role in managing the presence of mycotoxigenic fungi in agricultural fields. mdpi.comnih.govmdpi.commdpi.complantprotection.pl Fusarium species can survive on crop residues, and practices that reduce the amount of infected residue, such as appropriate tillage, can help lower the inoculum load for subsequent crops. scispace.com Strategic crop rotation can break the cycle of fungal diseases by planting non-host crops, thereby reducing the build-up of specific Fusarium species in the soil. scispace.com

Application of Biocontrol Agents Against Mycotoxigenic Fungi

The use of biocontrol agents (BCAs) offers an environmentally friendly approach to managing mycotoxigenic fungi. frontiersin.orgefeedlink.com These agents, which can include specific bacteria, fungi, or yeasts, compete with or antagonize the toxin-producing fungi, thereby reducing their growth and mycotoxin production. nih.govefeedlink.commdpi.com

Research has explored the efficacy of various microorganisms as biocontrol agents against Fusarium species. For instance, certain strains of Bacillus and Pseudomonas bacteria, as well as fungi belonging to the genus Trichoderma, have shown promise in inhibiting the growth of Fusarium pathogens. efeedlink.commdpi.com Studies have demonstrated that Trichoderma harzianum can significantly reduce the production of type A trichothecenes, including HT-2 toxin, by Fusarium sporotrichioides in cereal grains. nih.gov

Biocontrol mechanisms include direct antagonism, competition for nutrients and space, and the production of antifungal compounds. nih.govefeedlink.com Some microorganisms can also detoxify mycotoxins through enzymatic degradation or adsorption. nih.govefeedlink.comwhiterose.ac.uk

Biocontrol Agent CategoryExamplesMechanism of ActionTarget Fungi/Mycotoxins
BacteriaBacillus, Pseudomonas, Lactic Acid Bacteria (LAB)Antagonism, competition, enzymatic degradation, adsorptionFusarium species, various mycotoxins (including T-2/HT-2) frontiersin.orgnih.govefeedlink.com
FungiTrichoderma spp.Mycoparasitism, antibiosis, competitionFusarium species, type A trichothecenes (including HT-2) mdpi.comnih.gov
YeastsSaccharomyces cerevisiae, Pichia anomalaAdsorption, transformation, inhibition of fungal growthVarious mycotoxins, including some Fusarium toxins efeedlink.commdpi.com

Efficacy and Limitations of Fungicide Applications

Fungicides can be used to control fungal diseases in crops, potentially reducing the incidence of mycotoxigenic fungi. europa.euplantprotection.pl However, the efficacy of fungicides in controlling Fusarium species and subsequent mycotoxin contamination, including this compound, can be variable. scispace.com While some studies suggest that fungicide optimization technology can lead to a significant reduction in DON contamination, their effectiveness against the Fusarium Head Blight complex can be low. europa.euscispace.com Furthermore, the application of fungicides needs to be carefully managed to avoid the development of resistant fungal strains and potential environmental impacts. europa.eu

Post-Harvest Interventions for this compound Reduction

Post-harvest strategies focus on preventing further fungal growth and mycotoxin production during storage and processing, and on reducing existing toxin levels in contaminated commodities. europa.euresearchgate.net

Maintaining proper storage conditions, particularly controlling temperature and moisture content, is critical to preventing fungal growth and mycotoxin production after harvest. fao.orgresearchgate.net Drying grains to a moisture content below 14% (corresponding to a water activity of less than 0.70) as quickly as possible after harvest is a key preventative measure. fao.org In situations requiring intermediate storage, maintaining moisture content below 16% and temperatures below 20°C for limited durations can help. fao.org

Various physical and chemical methods have been explored for reducing mycotoxin levels in contaminated grains. Physical methods include sorting, cleaning, milling, and thermal treatments. Sorting and cleaning can remove visibly contaminated grains or foreign material that may harbor fungi. nih.gov Milling processes can lead to a non-uniform distribution of mycotoxins, often concentrating them in specific fractions like bran and dust, which can then be removed.

Chemical detoxification methods involve the use of chemical agents to degrade or inactivate mycotoxins. whiterose.ac.ukoncotarget.com For example, treatments with alkaline solutions have shown potential for degrading certain mycotoxins. oncotarget.com Oxidation using agents like sodium hypochlorite (B82951) has also been investigated for inhibiting the biological activity of trichothecenes. nih.gov However, chemical methods must be carefully evaluated for their effectiveness, potential formation of toxic byproducts, and impact on the nutritional quality of the commodity. whiterose.ac.uk

Biological detoxification using microorganisms or their enzymes to transform mycotoxins into less toxic metabolites is another area of research. nih.govwhiterose.ac.uk Certain bacterial strains have demonstrated the ability to biotransform trichothecenes like DON, HT-2, and T-2 triol. mdpi.com Enzymatic degradation offers a promising approach, often operating under milder conditions compared to some chemical methods. whiterose.ac.uk

Novel non-thermal technologies are also being investigated for post-harvest mycotoxin reduction, including high pressure processing (HPP), ozone treatment, UV light, pulsed light, pulsed electric fields (PEF), cold atmospheric plasma (CAP), electron beams, and ultrasound. google.com Ultrasound treatment in an aqueous medium has been shown to reduce DON content in maize meal. uni.lu Low pressure plasma has also demonstrated efficacy in reducing T-2 and this compound in oat flour. google.com

Post-Harvest MethodDescriptionPotential Application for HT-2 ReductionConsiderations
Proper Storage ConditionsControlling temperature and moisture content. fao.orgresearchgate.netPrevents further fungal growth and toxin production. fao.orgresearchgate.netRequires monitoring and appropriate infrastructure. fao.org
Cleaning and SortingRemoving contaminated grains or foreign material. nih.govReduces overall toxin load in the bulk.Effectiveness depends on the visibility and distribution of contamination.
MillingSeparating grain into different fractions.Can concentrate toxins in specific fractions for removal.Toxin distribution varies depending on the grain and mycotoxin.
Chemical DetoxificationUsing chemical agents to degrade or inactivate toxins. whiterose.ac.ukoncotarget.comPotential for degrading trichothecenes. oncotarget.comnih.govFormation of byproducts, impact on quality, safety concerns. whiterose.ac.uk
Biological DetoxificationUsing microorganisms or enzymes for biotransformation. nih.govwhiterose.ac.ukCan transform HT-2 into less toxic metabolites. mdpi.comSpecificity of agents, optimization of conditions. whiterose.ac.uk
Novel Non-Thermal TechnologiesHPP, Ozone, UV, Plasma, Ultrasound, etc. google.comShown efficacy for reducing T-2 and HT-2 in some matrices. google.comuni.luRequires further research and scaling for commercial application. google.com

Optimized Storage Conditions (e.g., Ventilation, Temperature, Moisture Control)

Proper storage conditions are crucial in preventing the growth of Fusarium molds and the subsequent production of this compound. Controlling environmental factors such as temperature, moisture content, and ventilation can significantly reduce fungal proliferation and mycotoxin accumulation nih.govmdpi.com. Mycotoxin production is generally favored by increased humidity and temperatures ranging from 6°C to 24°C, although field fungi typically require 70%-90% relative humidity and 20-25°C for active growth nih.govromerlabs.com. Storing commodities at moisture levels below 14% is recommended to minimize fungal growth and toxin production romerlabs.commdpi.com. Good storage practices also include ensuring storage facilities are free of mold and insects, preventing access by rodents and birds, and storing at the lowest possible temperature fao.org. Crop losses of 20% to 50% have been reported in developing countries due to inadequate storage practices nih.govmdpi.com.

Physical Decontamination Methods (e.g., Sorting, Cleaning, Milling)

Physical methods are commonly employed post-harvest to reduce mycotoxin levels in contaminated grains semanticscholar.orgresearchgate.net. These methods primarily focus on removing contaminated kernels or reducing the toxin concentration in the edible portions.

Sorting and Separation: This involves isolating visibly moldy or damaged grains from the uncontaminated ones. Techniques like color sorting can remove discolored kernels, potentially reducing toxin levels semanticscholar.org.

Cleaning: Processes such as sieving, aspiration, and gravity separation can help remove lighter, damaged, or mold-infected kernels researchgate.net. Washing grains can also partially remove water-soluble toxins from the surface semanticscholar.org. Studies have shown that cleaning and sorting can significantly reduce the content of various mycotoxins, including T-2 and HT-2, in wheat researchgate.netresearchgate.net.

Thermal processing methods like boiling, baking, and extrusion may not achieve complete degradation of T-2 toxin due to its heat-stable nature, although some reduction can occur semanticscholar.org.

Chemical Detoxification Approaches (e.g., Binders, Adsorbents)

Chemical methods aim to degrade or bind mycotoxins, making them less available or less toxic. Mycotoxin binders are a common approach, particularly in animal feed mdpi.comcabidigitallibrary.org. These are inert adsorbents added to feed to reduce the absorption of mycotoxins from the gastrointestinal tract mdpi.comeuropa.eu.

Various materials have been investigated as mycotoxin binders, including:

Mineral Adsorbents: These include activated charcoal, aluminosilicates (like hydrated sodium calcium aluminosilicate (B74896) - HSCAS, and bentonite), and zeolite cabidigitallibrary.orgresearchgate.net. Activated charcoal has shown variable effectiveness against T-2 and HT-2 toxins depending on the animal species cabidigitallibrary.org. Aluminosilicates and bentonite (B74815) have shown limited efficiency in adsorbing T-2 toxin mdpi.comcabidigitallibrary.org.

Organic Adsorbents: Humic acid is one example cabidigitallibrary.org.

Biological Binders: Yeast cell walls, particularly esterified glucomannan (B13761562) polymers, have shown potential in binding T-2 toxin mdpi.comcabidigitallibrary.org. Some lactic acid bacteria, propionibacteria, and bifidobacteria can also adsorb mycotoxins cabidigitallibrary.org.

The effectiveness of adsorbents depends on the chemical structure of both the adsorbent and the mycotoxin mdpi.comresearchgate.net. While binders can help reduce mycotoxin uptake, they may not be completely specific and could potentially adsorb essential nutrients cabidigitallibrary.org. Chemical treatments like ammoniation or ozonation can degrade mycotoxins but may leave residues or negatively impact nutritional quality frontiersin.orgnih.gov.

Biotransformation and Degradation by Enzymes and Microorganisms

Biological methods involve using microorganisms or enzymes to metabolize or degrade mycotoxins into less toxic or non-toxic compounds frontiersin.orgnih.govmdpi.com. This approach is considered promising due to its specificity and ability to function under mild conditions, potentially preserving the nutritional quality of food and feed frontiersin.orgmdpi.com.

Microbial biotransformation of trichothecenes like this compound can occur through various mechanisms, including de-epoxidation, hydrolysis, and deacetylation frontiersin.orgcabidigitallibrary.orgfrontiersin.org. The 12,13-epoxide ring is crucial for trichothecene (B1219388) toxicity, and reductive de-epoxidation can significantly reduce toxicity cabidigitallibrary.org. Hydrolysis of ester linkages is another detoxification pathway frontiersin.orgfrontiersin.org.

Studies have identified various microorganisms capable of degrading trichothecenes:

Bacteria: Certain bacteria, including strains of Bacillus and Curtobacterium sp., have been shown to transform T-2 toxin into less toxic metabolites like this compound, T-2 triol, and T-2 tetraol through deacetylation frontiersin.orgmdpi.comcabidigitallibrary.orgfrontiersin.org. Soil and freshwater bacteria have also demonstrated the ability to biotransform and detoxify T-2 toxin mdpi.comcabidigitallibrary.orgfrontiersin.org.

Fungi: Some non-toxigenic fungal species can also biotransform type A trichothecenes cabidigitallibrary.org.

Yeast: The lager yeast Saccharomyces pastorianus has shown the ability to enzymatically transform fusarium trichothecenes, including HT-2, into less toxic forms during fermentation mdpi.com.

Enzymes isolated from bacteria, fungi, and plants have been investigated for their mycotoxin-degrading activity nih.gov. The identification and characterization of specific degrading enzymes are important for understanding the degradation mechanism and optimizing detoxification methods nih.gov.

Integrated Approaches for Comprehensive this compound Management

A comprehensive approach to managing this compound contamination involves integrating various strategies across the entire food and feed supply chain semanticscholar.orgfao.orgmdpi.com. This includes implementing preventive measures at the pre-harvest stage, such as using resistant crop varieties, appropriate fertilization, and pest management semanticscholar.org. Good agricultural practices, including proper timeliness of harvest and reduction of mechanical damage, are also important semanticscholar.org.

Post-harvest, an integrated management system combines optimized drying and storage conditions with physical cleaning and sorting methods semanticscholar.orgfao.orgresearchgate.net. In cases where contamination is unavoidable, chemical or biological detoxification methods can be applied semanticscholar.org. The application of Hazard Analysis and Critical Control Points (HACCP) principles throughout the production chain is essential for identifying and controlling potential mycotoxin contamination points fao.orgmdpi.com. An integrated approach acknowledges that completely preventing mycotoxin formation may not be possible and therefore emphasizes a combination of prevention and decontamination strategies semanticscholar.org.

Development and Implementation of Monitoring and Surveillance Programs

Monitoring and surveillance programs are essential components of mycotoxin control, providing critical data for assessing exposure, ensuring the safety and quality of raw materials and products, evaluating risks, and ensuring regulatory compliance fda.govfda.govmdpi.com. Regular and reliable analysis of grains and other susceptible commodities is necessary to identify the presence and levels of this compound r-biopharm.com.

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have updated compliance programs to include the monitoring of T-2 and HT-2 toxins in human foods, utilizing multi-mycotoxin analytical methods fda.gov. These programs support enforcement actions, risk assessments, and provide data on mycotoxin incidence and co-occurrence fda.gov.

Analytical methods for detecting and quantifying mycotoxins, including this compound, have evolved. While chromatographic methods like HPLC and LC-MS/MS are commonly used, there is a growing need for rapid, on-site, and cost-effective detection methods such as ELISA, lateral flow assays, and biosensors mdpi.comresearchgate.net. Increased surveillance using both rapid tests and confirmatory methods is crucial, especially with the potential introduction of regulatory maximum limits for this compound mdpi.comr-biopharm.com.

Monitoring programs help in understanding the occurrence and distribution of this compound, identifying factors contributing to high levels of contamination, and evaluating the effectiveness of mitigation strategies mdpi.commdpi.com.

Advanced Research Directions and Knowledge Gaps in Ht 2 Toxin Studies

Elucidation of Novel HT-2 Toxin Metabolites and Masked Mycotoxin Forms

Understanding the metabolic fate of this compound in plants and animals is crucial for accurate risk assessment. Research continues to focus on identifying novel metabolites beyond the well-known hydrolysis, hydroxylation, and de-epoxidation products. mdpi.comacs.orgnih.govmdpi.com Plants can conjugate mycotoxins with various molecules like glucose, sulfates, glutathione, or amino acids, leading to the formation of "masked mycotoxins." acs.orgnih.govmdpi.com While glucosylated forms of this compound have been identified, the full spectrum of masked this compound conjugates in different plant matrices remains to be elucidated. mdpi.comacs.orgnih.gov Studies utilizing advanced techniques such as stable isotopic labeling-assisted liquid chromatography–high-resolution mass spectrometry (LC-HRMS) are instrumental in this area, allowing for the comprehensive annotation of biotransformation products. mdpi.comacs.orgmdpi.com

Recent studies have identified novel glycosylated and hydroxylated forms, as well as conjugates with acetic acid, putative malic acid, malonic acid, and ferulic acid in oats treated with HT-2 and T-2 toxins. mdpi.com For instance, HT2-3-O-β-d-glucoside was identified as a major detoxification product in oats. mdpi.com In wheat, evidence for the formation of HT2-malonyl-glucoside and feruloyl-T2 has been obtained. acs.orgresearchgate.net Despite these advances, the biological activity and toxicological significance of many of these novel and masked forms are not yet fully understood, representing a significant knowledge gap. mdpi.comresearchgate.net

Enhanced Understanding of Fungal Ecology and Interspecies Interactions Affecting this compound Production

This compound is primarily produced by Fusarium species, including F. sporotrichioides, F. poae, F. acuminatum, and F. langsethiae. arvalis.frresearchgate.netusda.gov The ecology of these fungi and the complex interactions between different Fusarium species, as well as interactions with other microorganisms and insects, significantly influence mycotoxin production. arvalis.frresearchgate.netmdpi.comnih.gov However, the intricate interplay of these factors and their impact on this compound biosynthesis are not yet fully elucidated. arvalis.frresearchgate.netresearchgate.net

Environmental factors such as temperature, water activity, and elevated CO2 levels play a crucial role in fungal growth and the activation of mycotoxin biosynthetic genes. researchgate.netnih.gov While studies have examined the influence of these factors individually and in combination, a comprehensive understanding of how interacting environmental conditions affect the fungal community structure and the prevalence of this compound-producing species is still developing. researchgate.netnih.govmdpi.com Research integrating data on fungal growth, gene expression, and mycotoxin production under various environmental scenarios is needed to better predict contamination risks. researchgate.net

Development of Predictive Models for this compound Contamination Risk Under Changing Environmental Conditions

Climate change is expected to alter environmental conditions, potentially impacting the occurrence and distribution of mycotoxigenic fungi and mycotoxin contamination levels. nih.govmdpi.comfood.gov.ukfoodtimes.eu Developing robust predictive models is essential for anticipating this compound contamination risks and guiding timely intervention strategies. researchgate.netnih.govfoodtimes.eunih.gov

Current predictive models often utilize historical or current climatic data and focus on factors like temperature and water availability. nih.govmdpi.com However, there is a need for models that integrate a wider range of climate change-related abiotic factors, including elevated CO2, and are validated across diverse geographical regions and crop varieties. nih.govmdpi.com Further research is required to improve the accuracy and generalizability of these models to effectively forecast this compound contamination under future climate scenarios. nih.govmdpi.com

Standardization and Advancement of this compound Analytical Methodologies for Trace Analysis

Accurate and sensitive analytical methods are critical for monitoring this compound levels in food and feed, especially at trace concentrations. While techniques like gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography with fluorescence detection (HPLC-FD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed, challenges remain in achieving sufficient sensitivity and addressing matrix effects. mdpi.comusda.govtandfonline.comnih.govwur.nl

There is a continuous need for the development and standardization of analytical methods that are robust, reliable, and capable of simultaneous determination of multiple mycotoxins, including masked forms. mdpi.comtandfonline.comnih.govfood.gov.uk Advancements in mass spectrometry, particularly LC-MS/MS and high-resolution mass spectrometry (HRMS), have shown promise for multi-mycotoxin analysis and the detection of modified mycotoxins. mdpi.comnih.gov However, issues such as matrix interference, non-linear calibration curves, and the need for appropriate calibrants of defined concentration and purity still require attention. tandfonline.com The development of rapid, on-site screening methods alongside confirmatory laboratory techniques is also an important area of research to facilitate proactive risk management. researchgate.netnih.gov

In-depth Characterization of this compound Toxicodynamics and Signaling Pathways

While this compound is known to inhibit protein synthesis and affect cell viability, a more in-depth understanding of its toxicodynamics and the specific cellular signaling pathways it perturbs is needed. caymanchem.comfood.gov.uk Research into the mechanisms by which this compound induces effects such as oxidative stress, DNA damage, and apoptosis is ongoing. caymanchem.commdpi.comresearchgate.netresearchgate.net

Further studies are required to fully characterize the molecular targets of this compound and the downstream signaling cascades involved in its toxic effects. This includes investigating its impact on various cellular processes and identifying potential biomarkers of exposure and toxicity. Although some studies have explored its effects on different cell lines, a comprehensive picture of its toxicological profile at the cellular and molecular level is still being developed. caymanchem.com

Research into Combined Mycotoxin Exposures and Their Interactive Effects

Humans and animals are often exposed to multiple mycotoxins simultaneously through contaminated food and feed. food.gov.ukfood.gov.ukmdpi.commdpi.com The interactive effects of combined mycotoxin exposures, including this compound with other mycotoxins like T-2 toxin, deoxynivalenol (B1670258) (DON), and fumonisins (FBs), are a significant area of concern. food.gov.ukfood.gov.ukmdpi.comresearchgate.net

Studies have indicated that the combined exposure to mycotoxins can lead to additive or even synergistic toxic effects, potentially posing a greater health risk than exposure to individual mycotoxins. researchgate.net However, the available data on the combined effects of this compound with other mycotoxins are often limited and inconclusive. food.gov.ukeuropa.eu More research is needed to comprehensively assess the toxicity of relevant mycotoxin mixtures, understand the mechanisms underlying their interactions, and inform more accurate risk assessments for real-world exposure scenarios. food.gov.ukmdpi.com

Innovation in Novel Biocontrol and Detoxification Technologies

Developing effective strategies to control fungal growth and detoxify this compound in contaminated food and feed is crucial. Research is exploring novel approaches beyond traditional physical and chemical methods. oup.comsci-hub.seresearchgate.net

Biological control methods, utilizing microorganisms and enzymes for mycotoxin degradation or detoxification, show promise as environmentally friendly alternatives. oup.comsci-hub.seresearchgate.netmdpi.com Studies are investigating the potential of probiotic bacteria, lactic acid bacteria, soil bacteria, and yeasts to biotransform this compound into less toxic metabolites. oup.comsci-hub.semdpi.com Additionally, the use of plant extracts and other natural compounds with antifungal or mycotoxin-detoxifying properties is being explored. oup.comsci-hub.se Further research is needed to develop and validate these novel biocontrol and detoxification technologies for practical application in the agri-food industry.

Research on the Efficacy of Existing and Novel Mitigation Strategies in Real-World Scenarios

Research into the efficacy of mitigation strategies for this compound in real-world scenarios encompasses a range of approaches, from agricultural practices to post-harvest processing and novel decontamination methods. This compound frequently co-occurs with T-2 toxin, and many studies evaluate mitigation strategies for both mycotoxins collectively. nih.gov

Existing control measures often begin at the pre-harvest stage, focusing on reducing the inoculum of Fusarium species in the field through good agricultural practices. inchem.org Practices such as immediate drying after harvesting and proper storage are also crucial in preventing further contamination with T-2 and HT-2 toxins. inchem.org However, achieving complete prevention of toxin formation in agricultural commodities can be challenging. mdpi.com

Post-harvest mitigation strategies include physical, chemical, and biological methods. Physical methods can involve cleaning and sorting of grains, which can help reduce mycotoxin levels. De-hulling of oats, for instance, has been shown to be a significant step in reducing this compound levels during processing, with reported reductions ranging from 75% to 98% in laboratory trials. tandfonline.com Industrial processing of contaminated products has also demonstrated the potential to remove over 90% of T-2 toxin in some cases. mdpi.com During processes like bread-baking, mitigation of T-2 toxin up to 74% has been observed in naturally contaminated wheat flour. mdpi.com Biscuit making at 200 °C for 30 minutes resulted in up to 45% thermal degradation of T-2 toxin in artificially contaminated flaked oats. mdpi.com

Chemical methods, such as the use of oxidizing agents like ozone, have been reported to effectively detoxify T-2 and HT-2 toxins, sometimes without leaving residues. sci-hub.se Alkaline treatments using bases like ammonia (B1221849) and sodium hydroxide (B78521) have also been explored for mycotoxin detoxification and inhibiting fungal growth. sci-hub.se

Biological control methods and novel strategies are also being investigated for their efficacy in real-world or simulated real-world conditions. These include the use of microorganisms, plant extracts, antioxidants, and essential oils. researchgate.netmdpi.com Certain phenolic compounds, for example, have demonstrated the ability to inhibit the production of T-2 and HT-2 toxins by Fusarium species in vitro. mdpi.com Studies have shown that specific Lactobacillus species and Saccharomyces cerevisiae yeast strains can reduce T-2 toxin concentrations in incubation settings. mdpi.com For instance, after 24 hours of incubation with Lactobacillus sp. or S. cerevisiae strains, T-2 toxin concentration was reduced by 61% of the initial quantity. mdpi.com

Adsorption strategies, involving the inclusion of sorbent materials in animal feed, represent a prevalent approach in the feed industry to reduce mycotoxin absorption in the gastrointestinal tract. researchgate.net While some adsorbents show high binding efficacy for other mycotoxins like aflatoxins, the binding efficacy for trichothecenes, including HT-2 and T-2, is generally considered to be low. orffa.com However, research continues into developing modified adsorbents with improved capacity for trichothecenes. mdpi.com

Research also explores the impact of environmental factors during storage on mycotoxin levels. Studies simulating storage conditions have investigated the influence of water activity and temperature on the concentrations of T-2 and HT-2 toxins in contaminated oats. mdpi.com Findings indicate that these factors significantly impact toxin concentrations, with higher water activity and temperature generally leading to increased levels. mdpi.com

Despite the various strategies explored, complete elimination of this compound in contaminated food and feed is believed to be challenging. mdpi.com Ongoing research aims to improve the efficacy of existing methods and develop novel approaches for more effective mitigation of this compound contamination in real-world scenarios. Knowledge gaps remain in fully understanding the ecology of Fusarium species producing HT-2 and T-2 toxins and the precise influence of interacting environmental factors on toxin production, highlighting the need for predictive models to assess contamination risk and aid early mitigation. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.